5-Bromobenzofuran-3(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCDQLDYILHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441058 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-20-3 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 5-Bromobenzofuran-3(2H)-one (CAS No. 54450-20-3). This versatile heterocyclic compound serves as a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique structural features, including the benzofuranone core, a reactive bromine atom, and a ketone functional group, make it a valuable building block in modern organic synthesis.
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a pink to red or orange crystalline powder. The quantitative physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 54450-20-3 | [1] |
| IUPAC Name | This compound | - |
| Synonyms | 5-Bromo-1-benzofuran-3(2H)-one, 5-Bromocoumaran-3-one, 5-bromo-2,3-dihydro-1-benzofuran-3-one | [1][2] |
| MDL Number | MFCD06738724 | [1][3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Pink to red solid | [1] |
| Melting Point | 69 °C | [1] |
| Boiling Point | 319.5 ± 42.0 °C (Predicted) | [1][4] |
| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in most organic solvents; insoluble in water. | - |
| Storage | 2-8°C, Sealed in dry conditions | [1][3] |
Reactivity and Applications
The chemical reactivity of this compound is defined by its three main structural components:
-
Aromatic Ring: The bromine atom at the 5-position activates the ring for various transformations, notably serving as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Ketone Carbonyl Group: The C3-ketone is susceptible to nucleophilic attack, allowing for the introduction of various substituents at this position. It can also be a site for condensation reactions.
-
Benzofuranone Core: This scaffold is prevalent in many biologically active natural products and synthetic drugs, making this compound a key intermediate for pharmaceutical development, particularly in creating potential drug candidates for neurological disorders.[5]
Due to this multifaceted reactivity, it is a widely utilized building block for generating libraries of complex heterocyclic compounds for drug discovery and materials science research.[5]
Experimental Protocols
Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the cyclization of (4-bromophenoxy)acetyl chloride to form this compound. Intramolecular Friedel-Crafts reactions are a robust method for forming 5- and 6-membered rings.[6][7]
Step 1: Preparation of (4-bromophenoxy)acetic acid
-
Dissolve 4-bromophenol (1 eq.) and sodium hydroxide (1.1 eq.) in water.
-
Add a solution of chloroacetic acid (1 eq.) portion-wise while maintaining the temperature below 40°C.
-
Heat the mixture at 100°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
The product, (4-bromophenoxy)acetic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Preparation of (4-bromophenoxy)acetyl chloride
-
To the dried (4-bromophenoxy)acetic acid (1 eq.), add thionyl chloride (SOCl₂, 1.5-2.0 eq.) and a catalytic amount of DMF.
-
Gently reflux the mixture for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. This is often used directly in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Prepare a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq.), in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of (4-bromophenoxy)acetyl chloride (1 eq.) in the same dry solvent dropwise to the catalyst suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the solvent (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ligroin) to yield this compound.[1]
Spectral Characterization
No publicly available spectra for this compound were found. However, based on its structure, the following spectral characteristics are expected.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Expect a doublet for the proton adjacent to the bromine, a doublet for the proton ortho to the ether oxygen, and a doublet of doublets for the proton in between. - Methylene Protons (2H): A singlet in the aliphatic region (~4.5-4.8 ppm) corresponding to the two protons of the CH₂ group. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~195-200 ppm). - Aromatic Carbons (6C): Six signals in the aromatic region (~110-160 ppm), including one C-Br signal. - Methylene Carbon (CH₂): A signal in the aliphatic region (~70-75 ppm). |
| FT-IR | - C=O Stretch (Ketone): Strong, sharp absorption around 1700–1720 cm⁻¹.[8][9] - Ar C=C Stretch: Medium absorptions around 1450–1600 cm⁻¹.[10] - C-O Stretch (Ether): Strong absorption around 1250-1300 cm⁻¹.[8] - Ar C-H Stretch: Weak to medium absorptions >3000 cm⁻¹.[10] - Aliphatic C-H Stretch: Weak to medium absorptions <3000 cm⁻¹.[10] - C-Br Stretch: Absorption in the fingerprint region <700 cm⁻¹.[8] |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ at m/z 212 and [M+2]⁺ at m/z 214, with approximately equal intensity. - Key Fragments: Loss of CO (m/z 184/186), loss of Br (m/z 133). The parent compound, benzofuran-3(2H)-one, shows a molecular ion at m/z 134 and a base peak at m/z 106 after loss of CO.[11] |
Visualized Workflows and Relationships
Synthesis Pathway
The following diagram illustrates the logical flow of the representative synthesis protocol for this compound.
Characterization Workflow
This diagram outlines a standard workflow for the structural confirmation and purity analysis of a synthesized chemical compound like this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
References
- 1. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]
- 2. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 3. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 3(2H)-Benzofuranone [webbook.nist.gov]
An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one
CAS Number: 54450-20-3
This technical guide provides a comprehensive overview of 5-Bromobenzofuran-3(2H)-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound, also known as 5-Bromocoumaran-3-one, is a solid organic compound. Its core structure consists of a benzene ring fused to a furanone ring, with a bromine atom substituted at the 5-position. This structure imparts specific reactivity, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54450-20-3 | [1][2] |
| Molecular Formula | C₈H₅BrO₂ | [1][3] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Pink to red or orange crystalline solid/powder | [4] |
| Melting Point | 69 °C | [5] |
| Boiling Point | 319.5 °C (Predicted) | [5] |
| Density | 1.742 g/cm³ (Predicted) | |
| Solubility | Soluble in most organic solvents; insoluble in water. | [4] |
| Storage | 2-8°C, sealed in a dry environment. | [1] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Identifier/Reference |
| MDL Number | MFCD06738724 |
| InChI Key | UXUCDQLDYILHQI-UHFFFAOYSA-N |
| SMILES | O=C1CO/C2=C/C=C(Br)\C=C\12 |
Synthesis and Reactivity
The synthesis of benzofuran-3(2H)-ones, including the 5-bromo derivative, can be achieved through several synthetic routes. A common and effective method is the intramolecular Friedel-Crafts cyclization of the corresponding phenoxyacetic acid or its acid chloride derivative.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization
The following is a representative protocol for the synthesis of this compound based on established methods for analogous compounds.
Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-(4-bromophenoxy)acetic acid.
Step 2: Synthesis of 2-(4-bromophenoxy)acetyl chloride
-
In a fume hood, suspend the dried 2-(4-bromophenoxy)acetic acid in a suitable solvent such as dichloromethane or toluene.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux for a few hours until the solid dissolves and gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride, which can be used directly in the next step.
Step 3: Intramolecular Friedel-Crafts Cyclization to this compound
-
In a dry reaction vessel under an inert atmosphere, dissolve the crude 2-(4-bromophenoxy)acetyl chloride in a dry, non-polar solvent like dichloromethane or nitrobenzene.
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.
-
Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications in Research and Development
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[6]
Pharmaceutical and Medicinal Chemistry
The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The bromine atom on the 5-position of the title compound provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Derivatives of the benzofuran-3(2H)-one core have been explored as:
-
Anticancer Agents: Certain brominated benzofuran derivatives have shown cytotoxicity against various cancer cell lines.[7]
-
Enzyme Inhibitors: The benzofuranone scaffold has been identified as a core structure for inhibitors of enzymes such as Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) and alkaline phosphatase.[8][9]
-
Agents for Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting beta-amyloid aggregation.[10]
Materials Science
The benzofuran scaffold is also of interest in materials science. Its derivatives have been explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The inherent fluorescence of some benzofuran derivatives makes them suitable for these applications.
Safety and Handling
This compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and functional materials. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.
References
- 1. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imjst.org [imjst.org]
- 5. This compound | 54450-20-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]
- 9. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromobenzofuran-3(2H)-one is a halogenated heterocyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural framework, featuring a benzofuranone core with a bromine substituent, imparts specific reactivity that is leveraged in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores its reactivity and potential applications in drug discovery and materials science, supported by detailed experimental protocols and data analysis.
Core Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydrofuranone ring, with a bromine atom attached to the benzene ring at position 5. The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron distribution and reactivity of the molecule.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Pink to red solid | [3] |
| Melting Point | 69 °C | [2][3] |
| Boiling Point | 319.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
This compound can be synthesized through a multi-step process starting from 4-bromophenol. The general synthetic pathway involves the formation of an ether, followed by an intramolecular Friedel-Crafts acylation.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid in water.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 2-(4-bromophenoxy)acetic acid.
Step 2: Synthesis of 2-(4-Bromophenoxy)acetyl chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2-(4-bromophenoxy)acetic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
In a flame-dried three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend a Lewis acid such as aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-(4-bromophenoxy)acetyl chloride in the same solvent dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques. While a complete, publicly available dataset is limited, the expected spectral characteristics are summarized below based on the analysis of its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dihydrofuranone ring. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the bromine and the fused ring system. The methylene protons will appear as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the methylene carbon.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: δ 7.0-7.8 ppm (m, 3H) | Carbonyl Carbon: δ ~195-205 ppm |
| Methylene Protons (-CH₂-): δ ~4.6 ppm (s, 2H) | Aromatic Carbons: δ ~110-160 ppm |
| Methylene Carbon (-CH₂-): δ ~70-80 ppm |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹. Other significant peaks will include those for aromatic C-H and C=C stretching, and C-O stretching vibrations.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C=O Stretch (Ketone) | 1700 - 1730 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 (medium) |
| C-O Stretch (Ether) | 1200 - 1300 (strong) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) |
| Aliphatic C-H Stretch | 2850 - 2960 (medium) |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Fragmentation may involve the loss of CO, Br, and other neutral fragments.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[4] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The carbonyl group can undergo a variety of reactions, such as reductions, additions, and condensations.
While specific biological activities of this compound itself are not extensively documented, the benzofuran-3(2H)-one scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of benzofuran-3(2H)-one have been investigated as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), an enzyme implicated in apoptosis.[4][5] This suggests that this compound could serve as a starting material for the synthesis of novel DRAK2 inhibitors or other potential therapeutic agents.
Caption: Potential role of benzofuran-3(2H)-one derivatives in inhibiting the DRAK2 signaling pathway.
The versatility of this compound makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4] Its utility extends to the synthesis of natural product analogues and other complex organic molecules.
Conclusion
References
- 1. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]
- 4. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]
- 5. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromobenzofuran-3(2H)-one, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its relevance in the context of therapeutic discovery, particularly as a scaffold for kinase inhibitors.
Core Compound Properties
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its molecular structure lends itself to further functionalization, making it a valuable precursor for a range of more complex molecules.
| Property | Value | Reference |
| Molecular Weight | 213.03 g/mol | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| CAS Number | 54450-20-3 | [1] |
| Appearance | Pink to red solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| Solubility | Soluble in most organic solvents, insoluble in water | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts acylation of the corresponding phenoxyacetic acid. This method provides a reliable route to the desired benzofuranone core structure.[3]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Starting Material: 2-(4-bromophenoxy)acetic acid
Reagents and Solvents:
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4-bromophenoxy)acetic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool the flask containing the crude acid chloride in an ice bath. Add fresh anhydrous dichloromethane to dissolve the acid chloride. To this solution, add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Biological Significance and Therapeutic Potential
Benzofuran-3(2H)-one derivatives have emerged as a promising class of compounds in drug discovery, notably as kinase inhibitors. One such target is the Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a serine/threonine kinase implicated in cell death signaling pathways.[4] Inhibition of DRAK2 has been shown to protect pancreatic islet β-cells from apoptosis, suggesting a potential therapeutic avenue for the treatment of diabetes.[4]
This compound serves as a key starting material for the synthesis of these potent DRAK2 inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds.
Logical Workflow for Drug Discovery
The following diagram illustrates the logical workflow from the starting intermediate to the development of potential therapeutic agents.
Caption: Drug discovery workflow for DRAK2 inhibitors.
Signaling Pathway Implication
The development of this compound derivatives as DRAK2 inhibitors directly impacts apoptosis signaling pathways in pancreatic β-cells.
Caption: Inhibition of DRAK2-mediated apoptosis.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its accessible synthesis and versatile chemical nature make it an ideal starting point for the creation of novel therapeutic agents. The demonstrated potential of its derivatives to act as potent kinase inhibitors, such as those targeting DRAK2, underscores the importance of this compound in the ongoing search for new treatments for diseases like diabetes. This guide provides a foundational understanding for researchers looking to leverage the properties of this compound in their work.
References
- 1. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]
Technical Guide: Solubility Profile of 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 5-Bromobenzofuran-3(2H)-one. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on summarizing the existing qualitative information and presenting a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical research.
Core Compound Information
This compound is a halogenated heterocyclic organic compound. Halogenated benzofuranones are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates.[1][2] A thorough understanding of the solubility of this compound is critical for its application in these fields, impacting aspects from reaction kinetics to bioavailability in potential therapeutic applications.
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. The available information is qualitative and is summarized in the table below.
| Solvent Class | Solvent Examples | Qualitative Solubility |
| Polar Protic | Water | Insoluble |
| Ethanol | Soluble | |
| Polar Aprotic | Dichloromethane | Soluble |
| General Organic | Most Organic Solvents | Generally Soluble |
Note: The qualitative descriptions of "soluble" and "insoluble" are based on information from chemical supplier data sheets and lack specific concentration and temperature details. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used crystal equilibrium (shake-flask) method, a reliable technique for establishing thermodynamic solubility.[3]
Objective
To quantitatively determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.
Materials
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, dichloromethane, phosphate-buffered saline pH 7.4)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated alternative quantification method
-
Volumetric flasks, pipettes, and syringes with appropriate filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]
-
Seal the vials tightly to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant, controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined duration (typically 24-72 hours) to allow the system to reach a state of dynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant.[3]
-
-
Sample Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
To separate the solid phase from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.[3]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as HPLC-UV.
-
Prepare a standard calibration curve using solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution by comparing the analytical response of the samples to the calibration curve.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Biological Context of Benzofuran Derivatives
While specific biological activities of this compound are not extensively documented, the broader class of benzofuran derivatives is known to possess a wide range of pharmacological properties. These include potential applications as anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory agents.[1][2] Furthermore, certain 3-arylbenzofuranone derivatives have been investigated as potential agents for Alzheimer's disease due to their antioxidant and cholinesterase inhibitory activities.[4][5] The presence of the benzofuranone core in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research into its biological properties is warranted.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Bromobenzofuran-3(2H)-one
This guide provides comprehensive safety and handling information for 5-Bromobenzofuran-3(2H)-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard information, safe handling protocols, and emergency procedures.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 54450-20-3 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Experimental Protocols: Safe Handling and Storage
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are required. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact and contamination of personal clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
3.2. Handling Procedures
-
All handling of this compound should be performed within a certified chemical fume hood.
-
Avoid generating dust. Use appropriate tools for transferring the solid material.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Wash hands thoroughly after handling, even if gloves were worn.
3.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
3.4. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
Emergency Procedures
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Hazard mitigation workflow for handling chemical substances.
Caption: General experimental workflow for using this compound.
References
Spectroscopic Profile of 5-Bromobenzofuran-3(2H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzofuran-3(2H)-one, a key intermediate in organic synthesis with applications in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization.
Core Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 1H | Ar-H |
| ~7.5 - 7.6 | dd | 1H | Ar-H |
| ~7.0 - 7.1 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂- |
Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~160 | C-O (aromatic) |
| ~135 | C-Br |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~70 | -CH₂- |
Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O (Ketone) |
| ~1600, ~1475 | Medium-Weak | C=C (Aromatic) |
| ~1250 | Strong | C-O (Ether) |
| ~820 | Strong | C-H (Aromatic, out-of-plane) |
| ~600-700 | Medium | C-Br |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 212/214 | ~100 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 183/185 | Variable | [M-CHO]⁺ |
| 155/157 | Variable | [M-CO-CHO]⁺ |
| 133 | Variable | [M-Br]⁺ |
| 104 | Variable | [M-Br-CHO]⁺ |
| 76 | Variable | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted precursor.[7] One reported method involves the reaction of a bromobenzofuranone with an electrophile like lithium bromide to obtain a brominated intermediate, which is then esterified under basic conditions to yield the final product.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a solid compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrometer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The relative abundance of each ion fragment is recorded.
Visualizations
The following diagrams illustrate key aspects of the analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
commercial suppliers of 5-Bromobenzofuran-3(2H)-one
An In-depth Technical Guide to Commercial Suppliers of 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of this compound, a key intermediate in synthetic and medicinal chemistry. This document details commercial suppliers, available product specifications, and insights into its applications in drug discovery and development.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its benzofuranone core is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Derivatives of benzofuran have shown a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[2][3][4][5] Consequently, this compound is of significant interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[2]
Commercial Availability and Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following tables summarize the available information on suppliers and their product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
Table 1: General Product Information
| Property | Value |
| CAS Number | 54450-20-3 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid, Pink to red or Orange crystalline powder |
| Storage | Sealed in dry, 2-8°C |
Table 2: Commercial Suppliers and Product Specifications
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Inquire |
| BLD Pharm | Inquire | Inquire |
| CymitQuimica | 97% | 250mg, 1g, 5g, 10g, 25g, 50g, 100g |
| Advanced ChemBlocks | 97% | 1g, 5g, 25g |
| Bide Pharmatech Ltd | 95+% | 1g |
| Chem-Impex | ≥ 99.9% (HPLC) | Inquire |
| ChemicalBook | 99% (from some listed suppliers) | Varies by supplier |
Experimental Protocols and Quality Control
While specific proprietary synthesis and quality control protocols are not publicly disclosed by suppliers, the characterization of benzofuranone derivatives is well-documented in scientific literature. Standard analytical techniques are employed to confirm the identity and purity of this compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For example, in related benzofuranone structures, characteristic signals for the methylene protons (-CH₂-) of the furanone ring and the aromatic protons can be observed and assigned.[6][7]
b) Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique to confirm the molecular weight of the compound and to assess its purity.[6]
c) Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H bonds would be expected.[6]
d) High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.[8] Chem-Impex, for instance, specifies a purity of ≥ 99.9% as determined by HPLC.[1]
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a diverse array of biologically active molecules. The benzofuran nucleus is a key component in compounds investigated for various therapeutic areas.
a) Anticancer Activity:
Benzofuran derivatives have been extensively studied for their potential as anticancer agents.[2][5] They can be modified to interact with various biological targets involved in cancer progression.
b) Antimicrobial Activity:
The benzofuran scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[3]
c) Other Therapeutic Areas:
Research has explored benzofuran derivatives for a wide range of other biological activities, including as inhibitors of enzymes like Pim-1 kinase and alkaline phosphatase, and as agents against neurodegenerative diseases like Alzheimer's.[7][9][10]
Visualizations
The following diagrams illustrate the role of this compound in the drug discovery workflow and the breadth of biological activities associated with its derivatives.
References
- 1. This compound, CasNo.54450-20-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Bromobenzofuran-3(2H)-one in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran-3(2H)-one, a halogenated derivative of the benzofuranone core, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, including a reactive keto group, an alpha-brominated aromatic ring, and a lactone moiety, provide a scaffold ripe for diverse chemical transformations. This technical guide offers an in-depth exploration of the role of this compound in the synthesis of complex molecules, with a particular focus on its application in the development of biologically active compounds. The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will provide detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways to empower researchers in their pursuit of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 54450-20-3 | |
| Molecular Formula | C₈H₅BrO₂ | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Pink to red solid | |
| Melting Point | 69 °C | |
| Solubility | Soluble in most organic solvents, insoluble in water. |
| ¹H NMR | ¹³C NMR |
| Data for derivatives suggest characteristic aromatic and methylene proton signals. | Data for derivatives indicate key carbonyl, aromatic, and methylene carbon resonances. |
Key Synthetic Transformations and Applications
This compound serves as a precursor for a multitude of complex molecular architectures. Its reactivity allows for modifications at the carbonyl group, the aromatic ring, and the methylene bridge, making it a cornerstone for combinatorial library synthesis and targeted drug design.
Knoevenagel Condensation for the Synthesis of Bioactive Aurone Analogs
The active methylene group at the C2 position of this compound is amenable to Knoevenagel condensation with various aldehydes and dicarbonyl compounds. This reaction is a powerful tool for the synthesis of aurone analogs, a class of compounds known for their diverse biological activities.
Workflow for Knoevenagel Condensation
Caption: General workflow for the synthesis of aurone analogs via Knoevenagel condensation.
Experimental Protocol: Clay-Catalyzed Knoevenagel Condensation with Benzil
This protocol describes a solventless synthesis of a novel acyl-aurone under microwave irradiation, demonstrating a green chemistry approach.[1]
-
Preparation: An equimolar mixture of this compound and benzil is adsorbed onto a clay catalyst (e.g., K10, KSF).
-
Reaction: The mixture is placed in a closed tube and irradiated in a microwave reactor (e.g., Anton Paar Monowave 300 at 2450 MHz).
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Quantitative Data: Knoevenagel Condensation Yields
| Reactant 2 | Catalyst | Conditions | Yield | Reference |
| Benzil | K10 Clay | Microwave | ~80% | [1] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol, Reflux | - |
Synthesis of Spirocyclic Compounds
The carbonyl group of this compound is a key functional handle for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.
A three-component reaction involving a derivative of this compound (specifically, a (Z)-3-benzylidenebenzofuran-2(3H)-one), an amino acid (e.g., sarcosine), and a 1,3-dicarbonyl compound (e.g., ninhydrin) can be employed to synthesize novel spiro-pyrrolidine derivatives.
Synthetic Pathway for Spiro-pyrrolidines
Caption: Stepwise synthesis of spiro[benzofuran-pyrrolidine] derivatives.
Experimental Protocol: Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives
This protocol is adapted from a general procedure for the synthesis of spiro-pyrrolidine compounds via a [3+2] azomethine ylide cycloaddition.[2]
-
Synthesis of the Dipolarophile: To a solution of this compound (1 equiv) and a substituted benzaldehyde (1.2 equiv) in anhydrous ethanol, add piperidine (0.2 equiv). The reaction is heated to 80 °C and monitored by TLC. After completion, the solvent is removed, and the product is purified by column chromatography or recrystallization to yield the (Z)-3-benzylidenebenzofuran-2(3H)-one derivative.
-
[3+2] Cycloaddition: The benzylidene derivative (1 equiv), sarcosine (3 equiv), and ninhydrin (2 equiv) are dissolved in tetrahydrofuran. The reaction is stirred at 60 °C and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography.
Quantitative Data: Spiro-pyrrolidine Synthesis
| Benzylidene Derivative | Solvent | Temperature | Yield | Diastereomeric Ratio (dr) | Reference |
| (Z)-3-benzylidenebenzofuran-2(3H)-one | Acetonitrile | 40 °C | 82% | 9:1 | [2] |
| (Z)-3-benzylidenebenzofuran-2(3H)-one | THF | 60 °C | 74-99% | >20:1 | [2] |
A cascade reaction involving 4-hydroxycoumarins and aurone derivatives (which can be synthesized from benzofuran-3(2H)-ones) catalyzed by iodine provides an efficient route to spirocyclic benzofuran–furocoumarins.
Mechanism of Spirocyclic Benzofuran–Furocoumarin Formation
References
The Emerging Potential of 5-Bromobenzofuran-3(2H)-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-Bromobenzofuran-3(2H)-one, offers a versatile starting point for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer agents and kinase inhibitors.
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step in the exploration of its medicinal chemistry applications. While various methods exist for the synthesis of the parent benzofuran-3(2H)-one, a common route to the 5-bromo derivative involves the cyclization of a suitably substituted precursor. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthetic route starting from 5-bromosalicylaldehyde.
Step 1: Synthesis of 5-Bromosalicylonitrile from 5-Bromosalicylaldehyde
-
To a solution of 5-bromosalicylaldehyde (1 equivalent) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 equivalents).
-
Heat the mixture at a gentle reflux for 20-30 minutes.
-
After cooling, pour the reaction mixture into cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry to yield 5-bromosalicylonitrile.
Step 2: Synthesis of 4-Bromo-2-cyanophenoxyacetate derivative
-
In a flask containing anhydrous acetone, dissolve 5-bromosalicylonitrile (1 equivalent) and an appropriate chloroacetate derivative (e.g., ethyl chloroacetate, 1.1 equivalents).
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetate derivative.
Step 3: Cyclization to this compound derivative
-
The crude phenoxyacetate derivative can be cyclized using a base in a suitable solvent. For instance, treatment with a base like sodium ethoxide in ethanol or potassium carbonate in DMF can facilitate the intramolecular cyclization to the corresponding 3-aminobenzofuran derivative.
-
Subsequent hydrolysis and diazotization followed by reduction can yield the desired this compound.
Note: This is a generalized protocol, and specific reaction conditions may need to be optimized.
Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents. The presence of the bromine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Cytotoxic Activity of this compound Derivatives
Several studies have reported the cytotoxic effects of derivatives synthesized from this compound against various cancer cell lines. The data from these studies are summarized in the table below.
| Compound ID | Modification on Core | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Varied substitutions | K562 (Leukemia) | 5 | [1] |
| 1 | Varied substitutions | HL60 (Leukemia) | 0.1 | [1] |
| VIII | Bromo derivative | K562 (Leukemia) | 5.0 | [2] |
| VIII | Bromo derivative | HL-60 (Leukemia) | 0.1 | [2] |
| 14c | Oxadiazole conjugate | HCT116 (Colon) | 3.27 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition: A Promising Avenue
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders. Derivatives of benzofuran-3(2H)-one have emerged as potent inhibitors of specific kinases.
Inhibition of Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2)
A notable application of the benzofuran-3(2H)-one scaffold is in the development of inhibitors for DRAK2, a serine/threonine kinase involved in apoptosis and T-cell activation. Inhibition of DRAK2 has been proposed as a therapeutic strategy for protecting pancreatic β-cells from apoptosis in type 1 diabetes.
A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor (IC50 = 3.15 µM). Subsequent structure-activity relationship (SAR) studies led to the development of more potent inhibitors.
| Compound ID | IC50 (µM) | Reference |
| 40 | 0.33 | [4] |
| 41 | 0.25 | [4] |
DRAK2 Signaling Pathway in Pancreatic β-Cell Apoptosis
Inflammatory cytokines can induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). NO, in turn, upregulates DRAK2 expression. DRAK2 can then phosphorylate and activate downstream targets, such as p70S6 kinase, and also plays a role upstream of caspase-9 activation, ultimately leading to apoptosis of pancreatic β-cells.[5] DRAK2 has also been shown to suppress autophagy by phosphorylating ULK1.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Drak2 overexpression results in increased beta-cell apoptosis after free fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRAK2 suppresses autophagy by phosphorylating ULK1 at Ser56 to diminish pancreatic β cell function upon overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Benzofuran-3(2H)-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Benzofuran-3(2H)-one, also known as coumaranone, represents a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its derivatives have garnered significant attention from researchers, scientists, and drug development professionals due to their wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and pharmacological applications of this versatile class of compounds, with a focus on their potential as antimicrobial, anti-inflammatory, antitumor, and antioxidant agents.
Synthesis of Benzofuran-3(2H)-one Derivatives
The synthesis of the benzofuran-3(2H)-one core and its derivatives can be achieved through various strategies. A common and effective method involves the intramolecular cyclization of precursor molecules. For instance, 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, are frequently synthesized through the condensation of benzofuran-3(2H)-ones with substituted benzaldehydes. Another prominent method is the oxidative cyclization of 2'-hydroxychalcones.[1]
Modern synthetic approaches often employ catalysts to improve efficiency and yield. Transition-metal catalysts, including rhodium and palladium, are utilized for C-H functionalization and annulation reactions to construct the benzofuran-3(2H)-one scaffold with quaternary centers.[2] Furthermore, eco-friendly methods, such as ultrasound-assisted synthesis, have been developed to offer faster reactions and higher yields compared to conventional techniques.[1][3]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones[2][5]
This protocol describes a general procedure for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones via the oxidative cyclization of 1-(2'-hydroxyphenyl)-3-phenylpropenones (2'-hydroxychalcones).
-
Reaction Setup : In a suitable vessel, a mixture of the substituted 1-(2'-hydroxyphenyl)-3-phenylpropenone (1 mmol) and copper(II) acetate (1 mmol) is prepared in ethanol (10 mL).
-
Sonication : The reaction vessel is placed in an ultrasonic bath and sonicated for approximately five minutes.
-
Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is diluted with ice-cold water and acidified with concentrated hydrochloric acid (HCl).
-
Isolation and Purification : The resulting yellow solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure 2-benzylidenebenzofuran-3(2H)-one derivative.[1][4]
Below is a general workflow for this synthesis.
Caption: General workflow for ultrasound-assisted synthesis of aurones.
Biological Activities of Benzofuran-3(2H)-one Derivatives
This class of compounds exhibits a remarkable range of pharmacological effects, making them attractive candidates for drug discovery programs.
Antimicrobial Activity
Benzofuran-3(2H)-one derivatives have demonstrated significant activity against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.[5][6] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound Class/Example | Target Organism(s) | MIC (µg/mL) | Reference |
| Benzofuran-3(2H)-one linked geminal bis-1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | 50 | [5] |
| Benzofuran-3(2H)-one linked geminal bis-1,2,3-triazoles | C. albicans, A. niger | 50 | [5] |
| Aza-benzofuran derivative (Compound 1) | S. typhimurium, S. aureus | 12.5 | [7] |
| Aza-benzofuran derivative (Compound 1) | E. coli | 25 | [7] |
| Oxa-benzofuran derivative (Compound 6) | P. italicum, C. musae | 12.5 | [7] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [6] |
Table 1: Summary of Antimicrobial Activity (MIC) of Selected Benzofuran-3(2H)-one Derivatives.
-
Microorganism Preparation : A standardized inoculum of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). The concentration is adjusted to a specific value (e.g., 1 × 10⁶ cfu/mL).[7]
-
Compound Dilution : The test compounds are serially diluted in the growth medium within a 96-well microplate to achieve a range of final concentrations (e.g., 0.78–100 µg/mL).[7]
-
Inoculation : Each well is inoculated with the prepared microorganism suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation : The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[7]
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.[8] An indicator like resazurin may be added to aid visualization.[7]
Anti-inflammatory Activity
Several benzofuran-3(2H)-one derivatives have been identified as potent anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the inhibition of nitric oxide (NO) production.[7][9] Mechanistic studies have shown that these compounds can suppress the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[9][10]
| Compound/Derivative | Assay | IC₅₀ | Reference |
| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 µM | [7] |
| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 µM | [7] |
| Piperazine/benzofuran hybrid (Compound 5d) | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 µM | [9][10] |
Table 2: Anti-inflammatory Activity of Selected Benzofuran-3(2H)-one Derivatives.
-
Cell Culture : RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment : Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation : Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control.
-
Incubation : The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement : The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Analysis : The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.
The diagram below illustrates the inhibitory effect of benzofuran-3(2H)-one derivatives on the NF-κB and MAPK inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 3. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromobenzofuran-3(2H)-one, a halogenated derivative of the benzofuranone core, has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. While a singular "discovery" event is not prominently documented, its history is intrinsically linked to the broader exploration of benzofuran chemistry and the strategic use of brominated scaffolds in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The history of this compound is not marked by a specific, celebrated discovery but rather by its gradual establishment as a valuable and versatile building block in synthetic chemistry. The benzofuran nucleus itself has long been recognized for its prevalence in a wide array of natural products and biologically active compounds. The introduction of a bromine atom at the 5-position of the benzofuran-3(2H)-one core significantly enhances its synthetic utility, providing a reactive handle for a variety of cross-coupling reactions and functional group transformations.
Early investigations into the synthesis of substituted benzofuranones paved the way for the preparation of the 5-bromo derivative. The strategic importance of halogenated intermediates in organic synthesis, particularly for the construction of complex molecular architectures, drove the interest in compounds like this compound. Its emergence in the chemical literature and commercial catalogs reflects the growing demand for versatile scaffolds in drug discovery and materials science. Today, it is recognized as a key intermediate for accessing a diverse range of compounds with potential therapeutic applications.[1][2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis.
| Property | Value | Reference |
| CAS Number | 54450-20-3 | [2] |
| Molecular Formula | C₈H₅BrO₂ | [4] |
| Molecular Weight | 213.03 g/mol | [4] |
| Appearance | Orange crystalline powder | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | ≥ 99.9% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
Synthetic Scheme:
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromobenzofuran-3(2H)-one from 5-bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 5-Bromobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from commercially available 5-bromosalicylaldehyde. The multi-step synthesis involves O-alkylation, selective reduction of the aldehyde, saponification of the ester, and a final acid-catalyzed intramolecular cyclization. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
Benzofuran-3(2H)-one derivatives are important structural motifs found in a variety of biologically active natural products and synthetic compounds. The inherent reactivity of this scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The 5-bromo substitution provides a handle for further functionalization, for instance, through cross-coupling reactions, making the target molecule a key building block in the synthesis of novel pharmaceutical agents. This protocol outlines a rational and efficient four-step synthesis of this compound.
Overall Reaction Scheme
Caption: Overall synthetic route from 5-bromosalicylaldehyde to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate
Protocol:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-(4-bromo-2-formylphenoxy)acetate as a pale yellow oil.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 5-bromosalicylaldehyde | 1.0 | 201.02 g/mol | 10.0 g |
| Potassium Carbonate | 3.0 | 138.21 g/mol | 20.6 g |
| Ethyl bromoacetate | 1.2 | 167.00 g/mol | 10.0 g |
| Acetonitrile | - | 41.05 g/mol | 200 mL |
| Product | Theoretical Yield | Molecular Weight | Expected Yield |
| Ethyl 2-(4-bromo-2-formylphenoxy)acetate | 1.0 | 287.10 g/mol | ~10.9 g (76% yield) |
Step 2: Synthesis of Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate
Protocol:
-
Dissolve Ethyl 2-(4-bromo-2-formylphenoxy)acetate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate as a colorless oil, which can be used in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Ethyl 2-(4-bromo-2-formylphenoxy)acetate | 1.0 | 287.10 g/mol | 10.0 g |
| Sodium Borohydride | 1.5 | 37.83 g/mol | 1.97 g |
| Methanol | - | 32.04 g/mol | 150 mL |
| Product | Theoretical Yield | Molecular Weight | Expected Yield |
| Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate | 1.0 | 289.12 g/mol | ~9.5 g (94% yield) |
Step 3: Synthesis of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid
Protocol:
-
Dissolve Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate (1.0 eq) in a mixture of methanol and water (2:1).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify with 2 M HCl to a pH of ~2.
-
A white precipitate will form. Collect the solid by filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid as a white solid.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate | 1.0 | 289.12 g/mol | 9.5 g |
| Sodium Hydroxide | 2.5 | 40.00 g/mol | 3.29 g |
| Methanol/Water | - | - | 150 mL |
| Product | Theoretical Yield | Molecular Weight | Expected Yield |
| 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid | 1.0 | 261.07 g/mol | ~8.0 g (94% yield) |
Step 4: Synthesis of this compound
Protocol:
-
Suspend 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white to off-white solid.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid | 1.0 | 261.07 g/mol | 8.0 g |
| p-Toluenesulfonic acid monohydrate | 0.1 | 190.22 g/mol | 0.58 g |
| Toluene | - | 92.14 g/mol | 150 mL |
| Product | Theoretical Yield | Molecular Weight | Expected Yield |
| This compound | 1.0 | 213.04 g/mol | ~5.8 g (82% yield) |
Data Summary
| Step | Product Name | Starting Material | Key Reagents | Solvent | Yield (%) | Physical Appearance |
| 1 | Ethyl 2-(4-bromo-2-formylphenoxy)acetate | 5-bromosalicylaldehyde | Ethyl bromoacetate, K2CO3 | Acetonitrile | ~76 | Pale yellow oil |
| 2 | Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate | Ethyl 2-(4-bromo-2-formylphenoxy)acetate | NaBH4 | Methanol | ~94 | Colorless oil |
| 3 | 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid | Ethyl 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetate | NaOH | Methanol/Water | ~94 | White solid |
| 4 | This compound | 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid | p-TSA | Toluene | ~82 | White to off-white solid |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethyl bromoacetate is a lachrymator and toxic; handle with care.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench excess NaBH4 carefully.
-
Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Application Notes and Protocols: Synthesis of 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5-Bromobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the direct palladium-catalyzed carbonylative cyclization of dihalo-phenols to this specific compound is not widely reported, this application note details a robust and well-established two-step synthetic route. The synthesis commences with the Williamson ether synthesis of ethyl 2-(2,4-dibromophenoxy)acetate from 2,4-dibromophenol, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This protocol offers a reliable and scalable method for obtaining this compound for research and development purposes.
Introduction
Benzofuran-3(2H)-one derivatives are important structural motifs found in a variety of natural products and pharmacologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery. This document outlines a proven synthetic pathway and provides detailed experimental protocols to facilitate its successful implementation in a laboratory setting.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 2,4-dibromophenol.
Application Notes and Protocols for the Synthesis of 5-Bromobenzofuran-3(2H)-one via Copper-Catalyzed Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-3(2H)-one and its derivatives are important structural motifs found in a variety of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the benzofuranone core can significantly influence the biological activity of the molecule, making 5-Bromobenzofuran-3(2H)-one a valuable building block in medicinal chemistry and drug development. While various methods exist for the synthesis of benzofuranones, copper-catalyzed intramolecular cyclization offers a robust and efficient approach. This application note details a protocol for the synthesis of this compound, leveraging a copper-catalyzed intramolecular C-O bond formation.
Reaction Principle
The synthesis of this compound can be achieved through a copper-catalyzed intramolecular Ullmann-type coupling reaction. The precursor, a 2,4-dibromophenoxyacetic acid derivative, undergoes an intramolecular C-O bond formation in the presence of a copper catalyst and a suitable base. This reaction facilitates the ring closure to form the desired benzofuranone structure.
Experimental Protocol
This protocol is based on established principles of copper-catalyzed intramolecular C-O bond formation reactions.
Materials:
-
2-(2,4-Dibromophenoxy)acetic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-(2,4-Dibromophenoxy)acetic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
The reaction mixture is heated to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-(2,4-Dibromophenoxy)acetic acid |
| Catalyst | Copper(I) iodide (CuI) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Typical Yield | Moderate to good |
Note: The exact yield can vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Scheme:
Caption: Copper-catalyzed intramolecular cyclization.
Proposed Catalytic Cycle:
Caption: Ullmann-type catalytic cycle.
Concluding Remarks
The described copper-catalyzed intramolecular cyclization provides an effective method for the synthesis of this compound. This protocol is valuable for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and materials science. The use of a relatively inexpensive and abundant copper catalyst makes this method attractive for both small-scale and larger-scale preparations. Further optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, may lead to improved yields and reaction times.
Application Note: Microwave-Assisted Synthesis of 5-Bromobenzofuran-3(2H)-one
Introduction
5-Bromobenzofuran-3(2H)-one is a valuable heterocyclic compound and a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Traditional methods for the synthesis of benzofuranones often require long reaction times and harsh conditions. Microwave-assisted organic synthesis offers a rapid, efficient, and reproducible alternative, leading to higher yields and purity with significantly reduced reaction times. This application note details a microwave-assisted protocol for the synthesis of this compound, likely proceeding through an intramolecular cyclization of a precursor such as 2-(4-bromophenoxy)acetic acid.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides several advantages over conventional heating methods for the synthesis of this compound:
-
Rapid Reaction Times: Reactions that typically take hours can be completed in minutes.
-
Increased Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.
-
Enhanced Purity: Cleaner reaction profiles simplify purification processes.
-
Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly and energy-efficient method.
Experimental Protocol
This protocol is adapted from established methods for the microwave-assisted synthesis of substituted benzofuran-3(2H)-ones.[1][2][3] The reaction proceeds via an intramolecular Friedel-Crafts acylation.
Materials and Reagents
-
2-(4-bromophenoxy)acetic acid (or its corresponding acid chloride/ester)
-
Trifluoroacetic anhydride (TFAA) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) or other suitable solvent
-
Microwave reactor (e.g., Biotage Initiator+, CEM Discover)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Reaction Scheme
The synthesis involves the cyclization of 2-(4-bromophenoxy)acetic acid, which can be activated by conversion to the acid chloride or by using a strong dehydrating agent/acid catalyst like trifluoroacetic anhydride or polyphosphoric acid.
Procedure
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(4-bromophenoxy)acetic acid (1 mmol).
-
Solvent and Reagent Addition: Add dichloromethane (3 mL) and trifluoroacetic anhydride (3 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture by carefully adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula is C₈H₅BrO₂ and the molecular weight is 213.03 g/mol .[4][5][6]
Data Presentation
The following table summarizes the key experimental parameters and expected results for the microwave-assisted synthesis of this compound. The expected yield is extrapolated from similar microwave-assisted syntheses of other substituted benzofuran-3(2H)-ones.[1][2][3]
| Parameter | Value |
| Starting Material | 2-(4-bromophenoxy)acetic acid |
| Catalyst/Reagent | Trifluoroacetic anhydride |
| Solvent | Dichloromethane |
| Microwave Power | 300 W (as needed to maintain temperature) |
| Temperature | 120°C |
| Reaction Time | 15 min |
| Expected Yield | 60-75% |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
The following diagram illustrates the chemical transformation during the synthesis.
Caption: Proposed reaction pathway for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 6. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]
Application Notes and Protocols for the One-pot Synthesis of Substituted Benzofuran-3-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the efficient one-pot synthesis of substituted benzofuran-3-ones, a crucial scaffold in medicinal chemistry and drug development. The methodologies presented encompass a range of catalytic systems, including transition metal catalysis and metal-free approaches, highlighting recent advancements in the field.
Introduction
Benzofuran-3-ones are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their versatile chemical nature allows for a wide range of substitutions, making them attractive targets in the development of new therapeutic agents. One-pot synthesis protocols offer significant advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying purification processes. This document outlines several robust one-pot procedures for the synthesis of substituted benzofuran-3-ones.
I. Rhodium-Catalyzed Three-Component Synthesis
This method provides access to benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters through a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation.[1]
Reaction Principle:
This one-pot, three-component synthesis involves the reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols, catalyzed by a rhodium complex. The reaction proceeds through a cascade of C-H and C-C bond activations, leading to the formation of the benzofuran-3-one core.
Experimental Protocol:
Materials:
-
Substituted salicylaldehyde
-
Substituted cyclopropanol
-
Alkyl alcohol (e.g., methanol, ethanol)
-
[Rh(III) catalyst] (e.g., [Cp*RhCl₂]₂)
-
[Ag(I) salt] (e.g., AgSbF₆)
-
[Oxidant] (e.g., Cu(OAc)₂·H₂O)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried reaction tube, add the substituted salicylaldehyde (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the substituted cyclopropanol (0.4 mmol, 2.0 equiv), alkyl alcohol (1.0 mL), and 1,2-dichloroethane (1.0 mL).
-
Add Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted benzofuran-3-one.
Data Summary:
| Entry | Salicylaldehyde Substituent | Cyclopropanol Substituent | Alcohol | Yield (%) |
| 1 | H | Phenyl | Methanol | 85 |
| 2 | 4-MeO | 4-Tolyl | Ethanol | 78 |
| 3 | 5-Cl | n-Propyl | Methanol | 65 |
| 4 | 3-Br | Cyclohexyl | Propanol | 72 |
II. Metal-Free, Visible-Light-Driven Synthesis of Dihydroaurones
This protocol describes a catalyst-free approach for the synthesis of dihydroaurones (isomers of benzofuran-3-ones) from aromatic diazo compounds under visible light irradiation.
Reaction Principle:
The cyclization of aromatic diazo compounds is initiated by visible light, proceeding through a proposed radical-pair Stevens rearrangement to form the dihydroaurone structure under mild conditions.[2]
Experimental Protocol:
Materials:
-
Substituted aromatic diazo compound
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
Dissolve the substituted aromatic diazo compound (0.5 mmol) in acetonitrile (5.0 mL) in a reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Seal the vessel and place it at a defined distance from a visible light source (e.g., 24W blue LEDs).
-
Irradiate the reaction mixture at room temperature for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure dihydroaurone.
Data Summary:
| Entry | Aromatic Diazo Substituent | Reaction Time (h) | Yield (%) |
| 1 | 4-Methylphenyl | 18 | 92 |
| 2 | 4-Methoxyphenyl | 20 | 85 |
| 3 | 4-Chlorophenyl | 24 | 78 |
| 4 | 2-Naphthyl | 22 | 88 |
III. Multi-component Synthesis of Benzofuran-3-ylacetic Acid Derivatives
This one-pot, three-component reaction of polyalkoxyphenols, arylglyoxals, and Meldrum's acid provides a straightforward route to substituted benzofuran-3-ylacetic acids.[3]
Reaction Principle:
The reaction proceeds through a telescoped process involving the initial condensation of the three components, followed by an acid-catalyzed cyclization to form the benzofuran ring system.
Experimental Protocol:
Materials:
-
Substituted polyalkoxyphenol (e.g., acetovanillone)
-
Substituted arylglyoxal (e.g., 4-methoxyphenylglyoxal)
-
Meldrum's acid
-
Solvent (e.g., acetonitrile)
-
Acid catalyst (e.g., concentrated HCl)
Procedure:
-
In a round-bottom flask, dissolve the polyalkoxyphenol (1.0 mmol), arylglyoxal (1.0 mmol), and Meldrum's acid (1.1 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Treat the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzofuran-3-ylacetic acid derivative.
Data Summary:
| Entry | Phenol Component | Arylglyoxal Component | Yield (%) |
| 1 | Acetovanillone | 4-Methoxyphenylglyoxal | 75 |
| 2 | Phloroglucinol | Phenylglyoxal | 82 |
| 3 | Resorcinol | 4-Chlorophenylglyoxal | 68 |
Visualizations
Caption: Rhodium-catalyzed three-component synthesis workflow.
Caption: Metal-free, visible-light-driven synthesis pathway.
Caption: Logical flow of the multicomponent synthesis.
References
Application Notes and Protocols: Reactivity of 5-Bromobenzofuran-3(2H)-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran-3(2H)-one, also known as 5-bromo-3-coumaranone, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features a reactive ketone and an acidic α-methylene group at the C2 position, making it susceptible to a variety of nucleophilic attacks. The presence of the bromine atom on the benzene ring provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions. This document details the reactivity of this compound with various nucleophiles, providing protocols for key transformations and highlighting its utility in the synthesis of complex molecular architectures. The benzofuran scaffold is a core component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1]
Reactivity Profile
The primary sites for nucleophilic attack on this compound are the carbonyl carbon (C3) and the α-carbon (C2). The protons on the C2 methylene group are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles. Additionally, the carbonyl group itself can be a target for nucleophiles.
This document focuses on two principal reaction types demonstrating the nucleophilic character of the C2 position:
-
Knoevenagel Condensation: Reaction of the C2 methylene group with aldehydes and ketones.
-
Mannich Reaction: Reaction involving formaldehyde and a secondary amine to introduce an aminomethyl group at the C2 position.
While direct nucleophilic substitution by simple nucleophiles like thiols and alkoxides is less documented for this compound itself, the reactivity of similar structures suggests these transformations are plausible. For instance, the synthesis of coumaranone-thiolcarbamates has been reported, indicating the feasibility of reactions with thiol-based nucleophiles.
Key Applications and Reactions
Knoevenagel Condensation for the Synthesis of 2-Alkylidenebenzofuran-3(2H)-ones (Aurones)
The Knoevenagel condensation is a cornerstone reaction for the functionalization of this compound. It involves the reaction of the active methylene group at the C2 position with an aldehyde or ketone, typically under basic catalysis, to form a C=C double bond. The resulting 2-alkylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones, are of significant interest due to their diverse biological activities.
Reaction Pathway: Knoevenagel Condensation
References
Application Notes and Protocols: Derivatization of 5-Bromobenzofuran-3(2H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-3(2H)-one, a privileged heterocyclic scaffold, is a core structural motif in a multitude of biologically active natural products and synthetic compounds.[1][2][3] The presence of this nucleus is associated with a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] The strategic introduction of a bromine atom at the 5-position of the benzofuran-3(2H)-one core offers a versatile handle for a variety of chemical modifications, making 5-Bromobenzofuran-3(2H)-one a valuable starting material for the generation of diverse small molecule libraries for biological screening.[7][8]
This document provides detailed application notes and experimental protocols for the derivatization of this compound. The focus is on robust and versatile chemical transformations that allow for the introduction of a wide range of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR) and the discovery of novel therapeutic agents.
Chemical Derivatization Strategies
The bromine atom at the C-5 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, providing access to a wide array of derivatives. Two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzofuran-3(2H)-ones
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[9][10] This reaction is particularly useful for introducing diverse aryl and heteroaryl substituents at the 5-position of the benzofuranone core.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Aqueous solution of Potassium Carbonate (K₂CO₃) (2M) or Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Solvent: Dioxane or a mixture of Toluene/Dioxane (e.g., 4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Heptanes)
-
-
Procedure: [11]
-
To a pressure tube, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add the solvent (e.g., Dioxane) and the aqueous base (e.g., 2M K₂CO₃).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 3-5 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl acetate in Heptanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzofuran-3(2H)-ones
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[12][13][14] This methodology allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the benzofuranone scaffold.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (4-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
-
-
-
To a dry Schlenk tube, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., Toluene).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl acetate in Hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next step is to evaluate their biological activity. Below are protocols for common in vitro assays for assessing anticancer and antimicrobial properties.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17]
Experimental Protocol:
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., HeLa, K562, MOLT-4) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[17]
-
-
Assay Procedure: [17]
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 4: Broth Microdilution Assay for Antimicrobial Screening
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Grow the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight at 37°C.
-
Dilute the microbial culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation
The following tables summarize illustrative biological activity data for brominated benzofuran derivatives, showcasing the potential of this chemical class.
Table 1: Cytotoxicity of Brominated Benzofuran Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1c | Halogenated Benzofuran | MOLT-4 (Leukemia) | 180 | [17][18] |
| 1e | Halogenated Benzofuran | K562 (Leukemia) | ~40 | [18] |
| 2d | Halogenated Benzofuran | HeLa (Cervical) | ~30 | [18] |
| 3a | Halogenated Benzofuran | HUVEC (Normal) | ~20 | [18] |
| 3d | Halogenated Benzofuran | HUVEC (Normal) | 6 | [18] |
| Compound 1 | Bromomethyl Benzofuran | K562 (Leukemia) | 5 | [7] |
| Compound 1 | Bromomethyl Benzofuran | HL60 (Leukemia) | 0.1 | [7] |
| Compound 6 | Brominated Benzofuran | K562 (Leukemia) | 3.83 ± 0.6 | [19] |
| Compound 8 | Brominated Benzofuran | K562 (Leukemia) | 14.6 ± 3.5 | [19] |
Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives
| Derivative Class | Microorganism | Activity (MIC) | Reference |
| 5-Bromo and 4-Bromo-phenyl Benzofuran Derivatives | Various Bacteria | 29.76-31.96 mmol/L | [20] |
| Hydroxyl and Bromo substituted Benzofuran Derivatives | S. typhi | 36.08-36.73 mmol/L | [20] |
| Dibromoacetyl Benzofuran Derivative (III) | Gram-positive bacteria | 50-200 µg/mL | [4] |
| Dibromoacetyl Benzofuran Derivative (III) | Candida strains | 100 µg/mL | [4] |
| Dibromoacetyl Benzofuran Derivative (VI) | Gram-positive bacteria | 50-200 µg/mL | [4] |
| Dibromoacetyl Benzofuran Derivative (VI) | Candida strains | 100 µg/mL | [4] |
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the derivatization and screening of this compound.
Caption: General workflow for the derivatization and screening of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.[17][21][22]
Caption: Activation of the STING signaling pathway by benzofuran derivatives.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromobenzofuran-3(2H)-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Bromobenzofuran-3(2H)-one as a versatile intermediate in the synthesis of novel pharmaceutical agents. The focus is on its application in the development of anticancer compounds, detailing synthetic protocols, biological activities, and mechanisms of action.
Introduction
This compound is a key building block in medicinal chemistry, valued for its reactive keto group and the presence of a bromine atom, which allows for further functionalization through various cross-coupling reactions.[1] The benzofuran scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3] This document specifically explores the synthesis of 5-bromo-substituted aurones, a class of chalcone-like molecules, and their potential as anticancer agents.
Application: Synthesis of Anticancer Aurones
This compound serves as a crucial precursor for the synthesis of 5-bromo-aurones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells. The synthetic strategy involves a Claisen-Schmidt or Knoevenagel condensation reaction between this compound and a substituted aromatic aldehyde.[4][5]
Quantitative Data Summary
The following table summarizes the anticancer activity of a representative 5-bromo-aurone synthesized from this compound.
| Compound Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-2-((4-chlorobenzylidene)-5-bromobenzofuran-3(2H)-one) | MCF-7 (Breast Cancer) | 8.5 | [4] |
| (Z)-2-((4-chlorobenzylidene)-5-bromobenzofuran-3(2H)-one) | PC-3 (Prostate Cancer) | 12.3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-((4-chlorobenzylidene)-5-bromobenzofuran-3(2H)-one)
This protocol details the Claisen-Schmidt condensation for the synthesis of a bioactive 5-bromo-aurone.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.2 mmol) in ethanol (20 mL).
-
To this solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise at room temperature with continuous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, the mixture is poured into ice-cold water (50 mL) and acidified with 10% HCl to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (Z)-2-((4-chlorobenzylidene)-5-bromobenzofuran-3(2H)-one).
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compound against cancer cell lines.
Materials:
-
Synthesized 5-bromo-aurone
-
MCF-7 and PC-3 cancer cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the MCF-7 and PC-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of the synthesized 5-bromo-aurone in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound and incubate for 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Mechanism of Action: Signaling Pathway Inhibition
Benzofuran derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. One of the primary mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][6] These pathways are often constitutively active in cancer cells, promoting their growth and survival.
The diagram above illustrates how 5-bromo-aurones can interfere with these critical signaling cascades. By inhibiting the MAPK cascade and the IKK complex, these compounds can prevent the activation of transcription factors like AP-1 and NF-κB, respectively. This leads to a downregulation of genes that promote cancer cell proliferation and survival.
Experimental Workflow
The following diagram outlines the logical workflow from the synthesis of 5-bromo-aurones to their biological evaluation.
References
Application Note: Mass Spectrometry Analysis of 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometry analysis of 5-Bromobenzofuran-3(2H)-one, a key intermediate in organic synthesis with applications in pharmaceutical and materials science research.[1] This application note outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). A predicted fragmentation pathway for this compound under EI conditions is presented, based on the known mass spectrum of the parent compound, 3(2H)-benzofuranone, and established fragmentation patterns of brominated aromatic compounds.
Introduction
This compound (Molecular Formula: C8H5BrO2, Molecular Weight: 213.03 g/mol ) is a versatile building block in the synthesis of more complex molecules.[2][3] Its characterization is crucial for ensuring purity and for structural elucidation of its derivatives. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structure through fragmentation analysis.[4] This note details appropriate methodologies for the analysis of this compound, catering to both volatile and solution-phase introductions.
Predicted Mass Spectrum and Fragmentation
For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal abundance separated by 2 m/z units (due to the 79Br and 81Br isotopes).[6][7]
The predicted major ions in the EI mass spectrum of this compound are summarized in the table below.
Predicted Quantitative Data for EI-MS
| Predicted m/z | Proposed Fragment Ion | Description |
| 212/214 | [C8H5BrO2]+• | Molecular Ion (M+•) |
| 184/186 | [C7H5BrO]+• | Loss of CO |
| 156/158 | [C6H5Br]+• | Loss of a second CO from [M-CO]+• |
| 133/135 | [C8H5O2]+ | Loss of Br• |
| 105 | [C7H5O]+ | Loss of Br• from [M-CO]+• |
| 77 | [C6H5]+ | Loss of Br• from [M-2CO]+• |
Proposed Fragmentation Pathway (EI)
The proposed fragmentation pathway for this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation likely proceeds through the following steps:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for cyclic ketones and lactones is the neutral loss of a CO molecule.[8][9] This would result in the formation of a brominated benzofuran radical cation.
-
Sequential Loss of a Second CO Molecule: The resulting brominated benzofuran fragment can then lose another CO molecule.
-
Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond can occur at various stages, leading to bromine-free fragments.
-
Formation of Phenyl Cation: The loss of bromine from the [M-2CO]+• fragment results in the stable phenyl cation.
The following diagram illustrates this proposed fragmentation pathway.
Caption: Proposed Fragmentation Pathway
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.
General Experimental Workflow
The general workflow for mass spectrometry analysis is depicted below.
Caption: General Experimental Workflow
Protocol 1: GC-MS with Electron Ionization (EI)
This method is suitable for the analysis of the pure, thermally stable compound.
1. Sample Preparation:
- Dissolve an accurately weighed amount of this compound in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a stock concentration of 1 mg/mL.[10]
- Dilute the stock solution with the same solvent to a working concentration of approximately 1-10 µg/mL.[10]
- If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter.
- Transfer the final solution to a 2 mL GC vial.
2. GC-MS Instrument Parameters:
- The following table provides suggested starting parameters.
| Parameter | Suggested Value |
| GC | |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[11] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan |
3. Data Analysis:
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
- Identify the molecular ion peak (m/z 212/214) and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern.
Protocol 2: LC-MS with Electrospray Ionization (ESI)
This method is suitable for analyzing the compound in complex matrices or when coupled with liquid chromatography for purity analysis.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.[10]
- Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.[10]
- Filter the sample through a 0.22 µm syringe filter.
- Transfer the final solution to a 2 mL LC vial.
2. LC-MS Instrument Parameters:
- The following table provides suggested starting parameters.
| Parameter | Suggested Value |
| LC | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 35 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C[2] |
| Mass Range | m/z 100-400 |
| Scan Mode | Full Scan |
3. Data Analysis:
- Acquire the TIC and extract the mass spectrum for the analyte peak.
- In positive ESI mode, the primary ion observed will likely be the protonated molecule [M+H]+ at m/z 213/215.
- Tandem MS (MS/MS) can be performed on the [M+H]+ ion to induce fragmentation and obtain further structural information.
Conclusion
This application note provides comprehensive, albeit generalized, protocols and a predicted fragmentation pathway for the mass spectrometric analysis of this compound. The provided methods for GC-EI-MS and LC-ESI-MS offer robust starting points for researchers. The predicted fragmentation pattern under EI conditions serves as a valuable reference for spectral interpretation and structural confirmation. These guidelines are intended to facilitate the reliable and accurate analysis of this important synthetic intermediate in various research and development settings.
References
- 1. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3(2H)-Benzofuranone [webbook.nist.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benthamopen.com [benthamopen.com]
- 10. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various benzofuran derivatives, a crucial scaffold in medicinal chemistry and materials science. The following sections outline established methods, including transition-metal catalyzed and acid-catalyzed reactions, with comprehensive experimental procedures and quantitative data to guide researchers in their synthetic endeavors.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatile nature of the benzofuran core makes it a privileged structure in drug discovery. This document details several common and effective protocols for the synthesis of substituted benzofurans.
I. Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-O bonds, enabling the efficient synthesis of complex benzofuran structures.[1][5][6] A common approach involves the coupling of o-iodophenols with terminal alkynes (Sonogashira coupling) followed by an intramolecular cyclization.
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes in a one-pot reaction.
Materials:
-
Substituted o-iodophenol
-
Substituted terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).
-
To this stirring mixture, add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylbenzofuran.
Quantitative Data
The following table summarizes the yields of various 2-arylbenzofuran derivatives synthesized using the palladium-catalyzed one-pot Sonogashira coupling and cyclization protocol.
| Entry | o-Iodophenol Substituent | Alkyne Substituent | Product | Yield (%) |
| 1 | H | Phenyl | 2-Phenylbenzofuran | 85 |
| 2 | 4-Methoxy | Phenyl | 5-Methoxy-2-phenylbenzofuran | 88 |
| 3 | 4-Nitro | Phenyl | 5-Nitro-2-phenylbenzofuran | 75 |
| 4 | H | 4-Methylphenyl | 2-(p-Tolyl)benzofuran | 82 |
| 5 | H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 91 |
II. Copper-Catalyzed Synthesis of Substituted Benzofurans
Copper catalysis offers a more economical alternative to palladium for the synthesis of benzofurans. One-pot methodologies involving the reaction of salicylaldehydes, amines, and alkynes have been developed for the efficient construction of the benzofuran core.[1][5]
Experimental Protocol: One-Pot Synthesis from Salicylaldehydes, Amines, and Alkynes
This protocol details a copper-catalyzed one-pot synthesis of 2,3-disubstituted benzofurans.
Materials:
-
Substituted salicylaldehyde
-
Secondary amine (e.g., diethylamine)
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the salicylaldehyde (1.0 mmol), diethylamine (1.2 mmol), and terminal alkyne (1.5 mmol) in DMSO (5 mL).
-
Add CuI (0.1 mmol, 10 mol%) and K₂CO₃ (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the substituted benzofuran.
Quantitative Data
The table below presents the yields for various benzofuran derivatives synthesized via the copper-catalyzed one-pot reaction.
| Entry | Salicylaldehyde Substituent | Alkyne Substituent | Product | Yield (%) |
| 1 | H | Phenyl | 2-Phenyl-3-(diethylaminomethyl)benzofuran | 78 |
| 2 | 5-Bromo | Phenyl | 5-Bromo-2-phenyl-3-(diethylaminomethyl)benzofuran | 75 |
| 3 | 3-Methoxy | Phenyl | 7-Methoxy-2-phenyl-3-(diethylaminomethyl)benzofuran | 82 |
| 4 | H | n-Butyl | 2-Butyl-3-(diethylaminomethyl)benzofuran | 72 |
| 5 | H | Cyclohexyl | 2-Cyclohexyl-3-(diethylaminomethyl)benzofuran | 70 |
III. Acid-Catalyzed Intramolecular Cyclization
Acid-catalyzed intramolecular cyclization is a classic and straightforward method for synthesizing benzofurans, often starting from appropriately substituted phenols.[7][8] Polyphosphoric acid (PPA) or other strong acids can be used to promote the cyclization of precursors like phenoxyacetones.
Experimental Protocol: PPA-Catalyzed Cyclization of Phenoxyacetones
This protocol describes the synthesis of 2-methylbenzofurans through the acid-catalyzed cyclization of phenoxyacetones.
Materials:
-
Substituted phenoxyacetone
-
Polyphosphoric acid (PPA)
Procedure:
-
Place the substituted phenoxyacetone (1.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (10 g) to the flask.
-
Heat the mixture to 120 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 2-methylbenzofuran.
Quantitative Data
The following table shows the yields of various 2-methylbenzofuran derivatives prepared by the PPA-catalyzed intramolecular cyclization.
| Entry | Phenoxyacetone Substituent | Product | Yield (%) |
| 1 | H | 2-Methylbenzofuran | 90 |
| 2 | 4-Methyl | 2,5-Dimethylbenzofuran | 85 |
| 3 | 4-Chloro | 5-Chloro-2-methylbenzofuran | 88 |
| 4 | 3-Methoxy | 2-Methyl-6-methoxybenzofuran | 82 |
| 5 | 4-Bromo | 5-Bromo-2-methylbenzofuran | 87 |
Visualizations
Experimental Workflow for Benzofuran Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of benzofuran derivatives.
Caption: General workflow for benzofuran synthesis.
Synthetic Strategies for Benzofuran Derivatives
This diagram outlines the logical relationship between different synthetic approaches to the benzofuran core.
Caption: Overview of benzofuran synthetic routes.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
Application Notes and Protocols: Screening of 5-Bromobenzofuran-3(2H)-one Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the preliminary in vitro screening of 5-Bromobenzofuran-3(2H)-one derivatives as potential anticancer agents. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, this document outlines the standard experimental workflows, data presentation, and mechanistic investigations applicable to this class of compounds, drawing on data from structurally related brominated benzofuran derivatives.
Introduction to Anticancer Screening
The initial assessment of a compound's effect on cancer cell viability and proliferation is a critical step in the drug discovery pipeline. This process, known as cytotoxicity screening, aims to identify compounds that can selectively eliminate cancer cells while minimizing harm to normal cells. A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). Promising compounds from in vitro screening can then be advanced to more complex in vivo models for further evaluation.
Benzofuran scaffolds are prevalent in many biologically active natural and synthetic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including potent anticancer effects. The incorporation of a bromine atom into the benzofuran ring has been shown in several studies to enhance cytotoxic activity against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Brominated Benzofuran Derivatives
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values for several brominated benzofuran derivatives against various human cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 1: Cytotoxicity of Brominated Benzofuran Carboxamide and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical) | 25 |
| K562 (Leukemia) | 30 | ||
| MOLT-4 (Leukemia) | 180 | ||
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical) | 40 |
| K562 (Leukemia) | 35 | ||
| MOLT-4 (Leukemia) | 45 | ||
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical) | 85 |
| K562 (Leukemia) | 60 | ||
| MOLT-4 (Leukemia) | 70 | ||
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 |
| K562 (Leukemia) | 25 | ||
| MOLT-4 (Leukemia) | 30 | ||
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical) | 35 |
| K562 (Leukemia) | 40 | ||
| MOLT-4 (Leukemia) | 30 |
Data synthesized from a study on benzofuran derivatives with structural similarities.[1]
Table 2: Cytotoxicity of Benzofuran-Chalcone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 3a-j (general series) | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 (Breast) | Varies |
| PC-3 (Prostate) | Varies | ||
| 4g | Benzofuran-based chalcone | HeLa (Cervical) | 5.61 |
| 4l | Benzofuran-based chalcone | HeLa (Cervical) | 6.19 |
| A549 (Lung) | 6.27 | ||
| HCC1806 (Breast) | 6.60 | ||
| 4n | Benzofuran-based chalcone | HeLa (Cervical) | 3.18 |
| HCC1806 (Breast) | 7.03 | ||
| A549 (Lung) | 21.63 | ||
| 4o | Benzofuran-based chalcone | HeLa (Cervical) | 6.36 |
| 4q | Benzofuran-based chalcone | HeLa (Cervical) | 4.95 |
Data from studies on the synthesis and anti-tumor activity of benzofuran-based chalcone derivatives.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments for screening the anticancer activity of this compound derivatives are provided below. These protocols are based on standard laboratory procedures.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate carcinoma), and K562 (chronic myelogenous leukemia). A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.
-
Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curves.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualization of Workflows and Signaling Pathways
Diagrams of experimental workflows and signaling pathways provide clear visual representations of the processes involved in the screening and potential mechanisms of action of this compound derivatives.
Caption: Experimental workflow for in vitro anticancer screening.
Inducing apoptosis is a key mechanism for many chemotherapeutic drugs. The intrinsic and extrinsic apoptosis pathways are often implicated.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Disruption of the cell cycle is another common mechanism of action for anticancer agents. Many compounds induce cell cycle arrest at the G2/M phase.
Caption: G2/M cell cycle arrest induced by an anticancer agent.
Potential Signaling Pathways for Further Investigation
Based on studies of various benzofuran derivatives, the following signaling pathways are pertinent for mechanistic studies of this compound analogs:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Some benzofuran derivatives have been shown to inhibit this pathway.[4][5]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased cancer cell growth.[6][7]
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in inducing apoptosis and cell cycle arrest in response to cellular stress. Some benzofuran derivatives have been shown to mediate their effects through p53-dependent mechanisms.
-
NF-κB Signaling Pathway: This pathway is involved in inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.
Further investigation into the modulation of these pathways by this compound derivatives through techniques like Western blotting can provide valuable insights into their mechanism of action.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Compounds Derived from 5-Bromobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial activities of compounds derived from the 5-Bromobenzofuran-3(2H)-one scaffold. The information is compiled from various studies and is intended to guide researchers in the exploration and development of novel antimicrobial agents based on this chemical entity. The inclusion of bromine atoms in heterocyclic structures, such as benzofuran, has been noted to enhance antimicrobial efficacy.[1][2]
Overview of Antimicrobial Activity
Derivatives of the benzofuran-3(2H)-one core have demonstrated a range of antimicrobial activities, particularly against Gram-positive bacteria and certain fungal pathogens.[1][3] The introduction of different substituents onto the benzofuran-3(2H)-one nucleus allows for the modulation of activity, spectrum, and potency. Studies have shown that specific substitutions can lead to compounds with significant inhibitory effects, sometimes comparable to standard antibiotics.[4][5]
For instance, certain brominated benzofuran derivatives have shown activity against Gram-positive cocci like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida species.[1] Hybrid molecules, where the benzofuran-3(2H)-one moiety is linked to other pharmacologically active groups like 1,2,3-triazoles, have also been synthesized and evaluated, showing notable antimicrobial efficacy.[4][5]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various benzofuran derivatives, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Brominated Benzofuran Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| III (6-acetyl-2-bromo-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Gram-positive cocci¹ | 50 - 200 | [1] |
| VI (structure related to III) | Gram-positive cocci¹ | 50 - 200 | [1] |
| 3f (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Staphylococcus aureus | 50 | [4][5] |
| 3h (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Staphylococcus aureus | 50 | [4][5] |
| 3n (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Staphylococcus aureus | 50 | [4][5] |
| 3f (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Bacillus subtilis | 50 | [4][5] |
| 3h (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Bacillus subtilis | 50 | [4][5] |
| 3n (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Bacillus subtilis | 50 | [4][5] |
¹Includes Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Micrococcus luteus.
Table 2: Antifungal Activity of Brominated Benzofuran Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| III (6-acetyl-2-bromo-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Candida albicans | 100 | [1] |
| III (6-acetyl-2-bromo-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative) | Candida parapsilosis | 100 | [1] |
| VI (structure related to III) | Candida albicans | 100 | [1] |
| VI (structure related to III) | Candida parapsilosis | 100 | [1] |
| 3b (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Candida albicans | 50 | [4][5] |
| 3f (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Candida albicans | 50 | [4][5] |
| 3h (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Candida albicans | 50 | [4][5] |
| 3b (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Aspergillus niger | 50 | [4][5] |
| 3f (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Aspergillus niger | 50 | [4][5] |
| 3h (Benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole) | Aspergillus niger | 50 | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of these compounds are crucial for reproducibility and further development.
Synthesis Protocol: General Scheme for Benzofuran-3(2H)-one Derivatives
The synthesis of derivatives often starts from substituted phenols, which undergo cyclization to form the benzofuranone core. A representative workflow for creating a library of derivatives is outlined below.
Caption: General workflow for synthesizing derivatives from this compound.
Antimicrobial Screening Protocol: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying antimicrobial activity and is commonly determined using the broth microdilution method.
Materials:
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Test compounds dissolved in a suitable solvent (e.g., DMSO).
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Bacterial/fungal strains.
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Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
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96-well microtiter plates.
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Standard antibiotic/antifungal agents (e.g., Streptomycin, Clotrimazole) as positive controls.[4][5]
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Solvent as a negative control.
Procedure:
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Preparation of Inoculum: Grow microbial cultures to a logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
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Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plates. The final concentration range typically spans from 0.1 to 200 µg/mL.
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Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
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Controls: Include wells with inoculum only (growth control), broth only (sterility control), and inoculum with standard drugs (positive control).
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Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Action
While specific mechanistic studies for this compound derivatives are not extensively detailed in the reviewed literature, the mechanisms of action for heterocyclic antimicrobials often involve one or more of the following pathways. Further research is required to elucidate the precise mechanism for this class of compounds.
Caption: Plausible mechanisms of action for novel antimicrobial compounds.
Conclusion and Future Directions
The available data suggests that derivatives of this compound are a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive bacteria and fungi. The presence of the bromo-substituent appears to be favorable for activity.
Future research should focus on:
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Synthesis of a focused library: Systematically modify the this compound core to establish clear structure-activity relationships (SAR).
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Broad-spectrum screening: Evaluate derivatives against a wider panel of clinically relevant, drug-resistant pathogens.
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Mechanism of action studies: Investigate the specific molecular targets to understand how these compounds exert their antimicrobial effects.
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Toxicity profiling: Assess the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
References
- 1. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromobenzofuran-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromobenzofuran-3(2H)-one synthesis. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently employed route involves a three-step synthesis starting from 4-bromophenol. The sequence includes the acylation of 4-bromophenol with chloroacetyl chloride, followed by a Fries rearrangement to form the key intermediate, 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one. The final step is an intramolecular cyclization of this intermediate to yield this compound.
Q2: My overall yield is low. Which step is the most critical for optimization?
A2: The intramolecular cyclization step is often critical for maximizing the overall yield. This reaction is sensitive to the base, solvent, and temperature. Incomplete reaction or the formation of side products during this step can significantly lower the yield of the final product. The Fries rearrangement is another step where yields can be variable, and optimization of the Lewis acid catalyst and temperature is crucial.
Q3: What are the main side products I should be aware of?
A3: In the Fries rearrangement, the formation of the ortho-isomer and other rearranged products can occur. During the intramolecular cyclization, intermolecular reactions can lead to polymeric materials, especially at high concentrations. Other potential side reactions include hydrolysis of the chloroacetyl group if conditions are not carefully controlled.
Q4: How can I best monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. For the Fries rearrangement, the disappearance of the starting ester and the appearance of the rearranged ketone can be tracked. For the cyclization, the consumption of the 2-chloroacetophenone intermediate should be monitored. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying intermediates and byproducts.
Q5: Are there any safety precautions I should take?
A5: Yes. Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE). Aluminum chloride, used in the Fries rearrangement, is a water-reactive solid that releases HCl gas upon contact with moisture. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low Yield in Fries Rearrangement of 4-bromophenyl 2-chloroacetate
| Possible Cause | Suggested Solution |
| Inefficient Rearrangement | Optimize Lewis Acid: Vary the amount of aluminum chloride (AlCl₃). While a slight excess is typically used, too much or too little can negatively impact the yield. Consider alternative Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃). |
| Temperature Control: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to charring and the formation of side products. Experiment with a temperature range of 120-160°C to find the optimum. | |
| Formation of Side Products | Solvent Effects: While often performed neat, using a high-boiling inert solvent like nitrobenzene or 1,2-dichloroethane can sometimes improve selectivity and yield by allowing for better temperature control. |
| Decomposition of Starting Material or Product | Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times at high temperatures can lead to decomposition. Quench the reaction as soon as the starting material is consumed. |
Issue 2: Low Yield in Intramolecular Cyclization
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Base Strength and Stoichiometry: The choice and amount of base are crucial. If a weak base like sodium bicarbonate is used, the deprotonation of the phenolic hydroxyl group may be incomplete. Consider using a stronger base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. Ensure at least one equivalent of base is used. |
| Temperature and Reaction Time: The cyclization may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like methanol, ethanol, or acetone is common. Monitor the reaction by TLC to determine the optimal reaction time. | |
| Intermolecular Side Reactions | High Dilution: Intermolecular reactions leading to polymerization can be a significant issue at high concentrations. Running the reaction under high dilution conditions (e.g., <0.1 M) can favor the desired intramolecular pathway. |
| Poor Solubility of Intermediate | Solvent Choice: Ensure that the 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one intermediate is soluble in the chosen solvent. A solvent system that fully dissolves the starting material will facilitate the reaction. Consider solvents like methanol, ethanol, acetone, or DMF. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromophenyl 2-chloroacetate
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in dichloromethane (100 mL).
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Cool the solution to 0°C in an ice bath.
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Slowly add chloroacetyl chloride (5.5 mL, 69.4 mmol) dropwise to the stirred solution.
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After the addition is complete, add triethylamine (9.7 mL, 69.4 mmol) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
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Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from ethanol to obtain 4-bromophenyl 2-chloroacetate as a white solid.
Protocol 2: Synthesis of 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (Fries Rearrangement)
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In a 100 mL round-bottom flask, place 4-bromophenyl 2-chloroacetate (5.0 g, 20.0 mmol).
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Carefully add anhydrous aluminum chloride (3.2 g, 24.0 mmol) in portions to the flask.
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Heat the reaction mixture to 140°C in an oil bath and stir for 2 hours.
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Monitor the reaction by TLC (eluent: 4:1 hexanes/ethyl acetate).
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After cooling to room temperature, carefully quench the reaction by slowly adding ice-cold 2 M HCl (50 mL).
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one.
Protocol 3: Synthesis of this compound (Intramolecular Cyclization)
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Dissolve 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (2.0 g, 8.0 mmol) in methanol (80 mL) in a 250 mL round-bottom flask.
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Add sodium hydroxide (0.32 g, 8.0 mmol) dissolved in water (5 mL) to the solution.
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Heat the reaction mixture to reflux and stir for 3 hours.
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Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
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After completion, cool the reaction mixture and remove the methanol under reduced pressure.
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Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).
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Wash the combined organic layers with brine (1 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid.
Data Presentation
Table 1: Optimization of Fries Rearrangement Conditions
| Entry | Lewis Acid (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | 120 | 3 | 45 |
| 2 | AlCl₃ (1.2) | 140 | 2 | 65 |
| 3 | AlCl₃ (1.2) | 160 | 1.5 | 58 (decomposition observed) |
| 4 | AlCl₃ (1.5) | 140 | 2 | 68 |
| 5 | FeCl₃ (1.2) | 140 | 4 | 35 |
Table 2: Optimization of Intramolecular Cyclization Conditions
| Entry | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaOH (1.0) | Methanol | Reflux | 3 | 75 |
| 2 | K₂CO₃ (1.2) | Acetone | Reflux | 5 | 82 |
| 3 | NaHCO₃ (1.5) | Ethanol | Reflux | 8 | 40 |
| 4 | K-tert-butoxide (1.1) | THF | Room Temp | 2 | 85 |
| 5 | K₂CO₃ (1.2) | Acetone (0.05 M) | Reflux | 5 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
common side products in the synthesis of 5-Bromobenzofuran-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzofuran-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of this compound
Low yields of the desired product can be attributed to several factors, primarily related to side reactions occurring during the intramolecular Friedel-Crafts acylation of the 2-(4-bromophenoxy)acetyl chloride precursor.
Question: My reaction is producing a significant amount of a high-molecular-weight, insoluble material. What is it and how can I prevent its formation?
Answer: The insoluble material is likely a polymeric byproduct. This is a common issue in Friedel-Crafts reactions.
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Cause: Intermolecular acylation reactions can compete with the desired intramolecular cyclization, leading to the formation of polymer chains. This is particularly prevalent at higher concentrations of the starting material.
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Troubleshooting Strategies:
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High Dilution: Employing high-dilution conditions favors the intramolecular reaction pathway. By significantly increasing the solvent volume, the probability of two reactant molecules encountering each other is reduced.
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Slow Addition: The slow, dropwise addition of the 2-(4-bromophenoxy)acetyl chloride to the Lewis acid catalyst solution can help maintain a low effective concentration of the reactive species, thus minimizing intermolecular side reactions.
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Question: I am observing the formation of an isomeric byproduct. What is the likely structure and how can I minimize it?
Answer: The most probable isomeric byproduct is 7-Bromobenzofuran-3(2H)-one.
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Cause: The intramolecular Friedel-Crafts acylation can proceed at two different positions on the aromatic ring. While cyclization at the position ortho to the ether linkage to form the 5-bromo isomer is generally favored, acylation at the other ortho position can lead to the formation of the 7-bromo isomer. The ratio of these isomers can be influenced by the reaction conditions.
-
Troubleshooting Strategies:
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Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the regioselectivity of the cyclization. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) may help to improve the selectivity for the desired 5-bromo isomer.
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Temperature Control: Reaction temperature can affect the isomer ratio. It is advisable to run the reaction at a controlled, and often lower, temperature to enhance selectivity.
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Question: My final product is contaminated with a phenolic impurity. What could be the source of this side product?
Answer: The presence of a phenolic impurity suggests that a Fries rearrangement may have occurred.
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Cause: Under the acidic conditions of the Friedel-Crafts reaction, the ether linkage of the precursor, 2-(4-bromophenoxy)acetic acid or its acyl chloride, can potentially be cleaved, or an intermediate ester could be formed which then undergoes a Fries rearrangement. This rearrangement would result in the formation of hydroxyaryl ketone derivatives.
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Troubleshooting Strategies:
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Milder Lewis Acids: Using a milder Lewis acid may reduce the extent of ether cleavage and subsequent rearrangement.
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Reaction Time and Temperature: Minimizing the reaction time and maintaining a low temperature can help to suppress the Fries rearrangement, which often requires more forcing conditions.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The most frequently encountered side products are polymeric materials, the isomeric 7-Bromobenzofuran-3(2H)-one, and phenolic byproducts resulting from a Fries-type rearrangement.
Q2: How can I effectively remove polymeric byproducts from my reaction mixture?
A2: Polymeric byproducts are often insoluble in the reaction solvent. They can typically be removed by filtration of the crude reaction mixture before the aqueous work-up.
Q3: Is there a preferred method for purifying this compound from its 7-bromo isomer?
A3: Column chromatography on silica gel is the most effective method for separating the 5-bromo and 7-bromo isomers. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, should provide adequate separation.
Summary of Potential Side Products
| Side Product Category | Putative Structure(s) | Reason for Formation | Suggested Mitigation Strategies |
| Polymeric Byproducts | High molecular weight polymers | Intermolecular Friedel-Crafts acylation | High dilution, slow addition of acyl chloride |
| Regioisomers | 7-Bromobenzofuran-3(2H)-one | Alternative intramolecular cyclization pathway | Optimization of Lewis acid and temperature |
| Rearrangement Products | Hydroxyaryl ketone derivatives | Fries rearrangement of the ether linkage | Use of milder Lewis acids, control of reaction time and temperature |
Experimental Protocols
Synthesis of 2-(4-bromophenoxy)acetic acid
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.
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Add an excess of a base, for example, anhydrous potassium carbonate (2-3 equivalents).
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To this stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenoxy)acetate.
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Hydrolyze the crude ester by refluxing with an excess of a base (e.g., 10% aqueous sodium hydroxide) for 1-2 hours.
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After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
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Collect the solid by filtration, wash with cold water, and dry to yield 2-(4-bromophenoxy)acetic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
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Preparation of the Acyl Chloride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-bromophenoxy)acetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are typically removed under reduced pressure to yield the crude 2-(4-bromophenoxy)acetyl chloride, which is often used immediately in the next step.
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Intramolecular Friedel-Crafts Cyclization: In a separate, larger, flame-dried flask under an inert atmosphere, suspend a Lewis acid such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents) in a dry, inert solvent (e.g., DCM, DCE, or nitrobenzene). Cool the suspension to 0 °C. Dissolve the crude 2-(4-bromophenoxy)acetyl chloride in a small amount of the same dry solvent and add it dropwise to the stirred Lewis acid suspension over a period of 1-2 hours. After the addition is complete, allow the reaction to stir at 0 °C to room temperature for several hours, monitoring the progress by TLC.
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Work-up and Purification: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from any side products.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of product.
Technical Support Center: Purification of 5-Bromobenzofuran-3(2H)-one by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-Bromobenzofuran-3(2H)-one using column chromatography.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
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Question: I'm trying to determine the right solvent system for my column, but my this compound spot isn't moving from the origin on the TLC plate, even when I use a high ratio of ethyl acetate to hexane. What should I do?
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Answer: This indicates that your compound is quite polar and requires a more polar mobile phase to effectively move up the silica plate. While hexane/ethyl acetate is a common choice, you may need to introduce a stronger solvent.
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Recommendation: Try adding a small percentage of methanol or dichloromethane to your ethyl acetate/hexane mixture. For example, you could test a mobile phase of hexane:ethyl acetate:methanol in a ratio of 70:29:1. Observe the movement of your spot on the TLC plate and adjust the methanol concentration as needed. An ideal Rf value for good separation on a column is typically between 0.2 and 0.3.[1]
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Issue 2: My purified fractions contain impurities that were not visible on the initial TLC plate.
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Question: After running my column, the NMR of my product shows impurities, but my initial TLC of the crude material only showed one spot. Why is this happening?
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Answer: There are a few possibilities for this observation:
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Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the solvent system you used for the initial TLC analysis.
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Compound Decomposition: this compound, or a related impurity, might be unstable on silica gel, leading to the formation of new compounds during the chromatography process.
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UV Inactive Impurities: The impurity may not be UV-active and therefore not visible under a UV lamp.
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Recommendation:
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Try a different solvent system for TLC analysis: A different combination of solvents might resolve the impurity from your desired product.
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Use a TLC stain: After UV visualization, stain your TLC plate with a general stain like potassium permanganate or vanillin to visualize any UV-inactive compounds.
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Check for stability: To test for stability on silica, spot your crude material on a TLC plate, let it sit for a couple of hours, and then develop it. If new spots appear that were not there initially, your compound may be degrading on the silica. If this is the case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your mobile phase.
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Issue 3: My compound is coming off the column too quickly (high Rf value).
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Question: I'm running my column, and my product is eluting with the solvent front. How can I get better separation?
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Answer: A high Rf value indicates that the mobile phase is too polar for your compound, causing it to move too quickly through the column and resulting in poor separation.
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Recommendation: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. For example, if you were using a 4:1 hexane/ethyl acetate mixture, try switching to a 9:1 or even a 19:1 mixture. The goal is to achieve an Rf value for your target compound in the 0.2-0.3 range on the TLC plate before running the column.[1]
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Issue 4: The separation of my compound from an impurity is very poor, with significant overlap between fractions.
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Question: I have an impurity that is very close to my product on the TLC plate, and I'm struggling to separate them on the column. What can I do to improve the resolution?
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Answer: Poor resolution between two compounds with similar Rf values is a common challenge.
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Recommendation:
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Optimize the mobile phase: Test various solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
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Use a longer column: Increasing the length of the stationary phase can improve separation.
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Run a gradient elution: Start with a less polar mobile phase to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar compound and the closely running impurity. This can often improve the separation between them.
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Dry loading: If your crude product is not readily soluble in the mobile phase, it can lead to band broadening and poor separation. In such cases, adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the column can lead to a much sharper band and better separation.
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Experimental Protocols
TLC Analysis for Solvent System Optimization
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate.
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Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1) in subsequent tests.
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Visualize the developed plate under a UV lamp (254 nm).
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The optimal solvent system will give an Rf value of approximately 0.2-0.3 for the this compound spot.[1]
Column Chromatography Protocol
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Column Preparation:
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Select a glass column of appropriate size for the amount of crude material to be purified.
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Pack the column with silica gel (230-400 mesh) using a slurry method with the chosen mobile phase (e.g., a 9:1 mixture of hexane/ethyl acetate). Ensure the silica bed is compact and free of air bubbles.
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Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in the same mobile phase.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Value/Range | Reference Compound/System |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Commonly used for benzofuranone derivatives.[2] |
| Recommended Mobile Phase Ratios | 4:1 to 50:1 (Hexane:Ethyl Acetate) | Based on purification of similar benzofuranone structures. |
| Target Rf Value | 0.2 - 0.3 | For optimal separation on a column.[1] |
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed synthesis of benzofurans, a critical scaffold in medicinal chemistry and materials science.[1] Our aim is to help you diagnose and resolve issues leading to low product yields, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Low Product Yields
Low or no yield of the desired benzofuran product is a frequent issue in palladium-catalyzed reactions. The following sections break down potential causes and provide systematic solutions to enhance your reaction outcomes.
Issue 1: Catalyst Inactivity or Degradation
Question: My palladium-catalyzed reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the potential catalyst-related issues and how can I address them?
Answer: Catalyst activity is paramount for a successful reaction. Several factors can lead to a decrease in catalytic efficiency.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aged or Improperly Stored Catalyst | Use a fresh batch of the palladium catalyst. Ensure storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Inappropriate Palladium Source | The choice of palladium precursor can be critical. Consider screening different sources such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃. For specific reactions, pre-catalysts like PEPPSI complexes may offer enhanced stability and activity.[2] |
| Ligand Degradation or Incompatibility | The phosphine ligands commonly used are susceptible to oxidation. Use fresh, high-purity ligands. The choice of ligand is also crucial; for instance, bulky, electron-rich phosphines can improve catalytic activity in some cases.[3][4] |
| Catalyst Poisoning | Impurities in starting materials or solvents, particularly those containing sulfur or thiols, can irreversibly bind to the palladium center and inhibit catalysis. Ensure the purity of all reagents and solvents. Degassing solvents is crucial to remove oxygen, which can also lead to catalyst deactivation. |
Issue 2: Suboptimal Reaction Conditions
Question: I am observing a low yield despite using a fresh catalyst. How can I optimize the reaction conditions to improve the outcome?
Answer: The interplay of solvent, base, temperature, and reaction time significantly influences the yield of palladium-catalyzed benzofuran synthesis. A systematic optimization of these parameters is often necessary.
Potential Causes & Solutions:
| Parameter | Troubleshooting Steps |
| Solvent | The polarity and coordinating ability of the solvent can dramatically affect the reaction. Screen a range of solvents such as DMF, DMSO, toluene, and acetonitrile.[5] For some reactions, polar aprotic solvents are preferred, while in other cases, non-polar solvents may give better results. |
| Base | The choice and stoichiometry of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases such as triethylamine (Et₃N) or N-methylmorpholine are commonly used.[2][6] The strength and solubility of the base can influence the reaction rate and yield. |
| Temperature | While some reactions proceed at room temperature, many require heating to overcome activation barriers.[5] A gradual increase in temperature (e.g., from 60°C to 120°C) can be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation. |
| Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both incomplete conversion and product degradation due to prolonged reaction times can lead to lower yields. |
Issue 3: Poor Quality or Unsuitable Starting Materials
Question: My reaction setup and conditions seem correct, but the yield remains low. Could the starting materials be the issue?
Answer: The purity and electronic properties of your starting materials can have a profound impact on the reaction's success.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impure Reactants | Ensure the purity of your starting materials (e.g., o-halophenol and alkyne) through appropriate purification techniques like recrystallization or chromatography. Impurities can act as catalyst poisons or lead to unwanted side reactions. |
| Incorrect Stoichiometry | Carefully verify the stoichiometry of all reagents. An excess of one reactant may be necessary in some cases to drive the reaction to completion. |
| Influence of Substituents | Electron-donating groups on the aromatic ring generally increase reactivity and yield, while electron-withdrawing groups can sometimes decrease the reaction rate.[5] Consider the electronic nature of your substrates when troubleshooting. |
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed method is best for my target benzofuran?
A1: The optimal method depends on the desired substitution pattern and the availability of starting materials.
-
Sonogashira Coupling followed by Cyclization: This is a versatile method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]
-
Heck-Type Reactions: These are useful for constructing benzofurans through intramolecular cyclization of suitable precursors.[5]
-
Tsuji-Trost Type Reactions: These can be employed for the synthesis of 2-substituted benzofurans from benzofuran-2-ylmethyl acetates and various nucleophiles.[3]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical and often empirical. For Sonogashira couplings, phosphine ligands like PPh₃ are common. However, for more challenging substrates, bulky and electron-rich ligands such as XPhos or SPhos can significantly improve yields.[3][4] The choice of ligand can dramatically influence the success of the reaction.[3][7]
Q3: Can I run the reaction under air, or is an inert atmosphere necessary?
A3: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst. Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). This involves using degassed solvents and employing Schlenk line or glovebox techniques.[8]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of palladium-catalyzed benzofuran synthesis, based on literature data.
Table 1: Effect of Catalyst and Ligand on Yield in a Tsuji-Trost Type Reaction [4][9]
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | - | MeCN | 24 | - |
| 2 | Pd₂(dba)₃ / P(o-fur)₃ | MeCN | 24 | - |
| 3 | Pd₂(dba)₃ / dppe | DMF | 18 | 34 |
| 4 | Pd₂(dba)₃ / dppe | MeCN | 24 | 60 |
| 5 | Pd₂(dba)₃ / dppf | MeCN | 20 | 87 |
| 6 | [Pd(η³-C₃H₅)Cl]₂ / SPhos | MeCN | 2 | 86 |
| 7 | [Pd(η³-C₃H₅)Cl]₂ / XPhos | MeCN/THF | 1.5 | 98 |
Reaction Conditions: Benzofuran-2-ylmethyl acetate, amine nucleophile, K₂CO₃, 120 °C.
Table 2: Optimization of a Heck-Type Cyclization [5]
| Entry | Pd-Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | Ag₂O (0.75) | HFIP | 25 | 99 |
| 2 | Pd(OAc)₂ (2.5) | Ag₂O (0.75) | DMF | 25 | 0 |
| 3 | Pd(OAc)₂ (2.5) | Ag₂O (0.75) | Toluene | 25 | 10 |
| 4 | PdCl₂ (2.5) | Ag₂O (0.75) | HFIP | 25 | 85 |
| 5 | Pd(OAc)₂ (2.5) | - | HFIP | 25 | 5 |
Reaction Conditions: Benzofuran derivative, aryl iodide, 2-nitrobenzoic acid, 16 h.
Experimental Protocols
General Protocol for Sonogashira Coupling and Cyclization
This protocol describes a common method for the synthesis of 2-substituted benzofurans.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous and degassed solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed triethylamine via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel.[1]
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for troubleshooting low yields in your palladium-catalyzed benzofuran synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Palladium Catalytic Cycle for Sonogashira Coupling
This diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling, a common reaction for benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in intramolecular cyclization of benzofuranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the intramolecular cyclization of benzofuranones.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the intramolecular cyclization to form benzofuranones?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some common side products include:
-
Uncyclized Phenol Intermediates: In cascade reactions, the intermediate phenol may not cyclize efficiently, remaining as a significant impurity.[1]
-
Regioisomers: In reactions like the Friedel-Crafts acylation, acylation can occur at different positions on the benzofuran ring, leading to a mixture of isomers (e.g., 4- and 6-aroylbenzofurans instead of the desired 3-aroylbenzofuran).[2]
-
Over-alkylation or Acylation Products: In some cases, the starting material or the product can undergo further reaction, leading to multiple substitutions.
-
Products from Competing Reactions: Depending on the starting materials and conditions, alternative reaction pathways can lead to entirely different molecular scaffolds.
Q2: How do reaction conditions influence the formation of byproducts?
A2: Reaction conditions play a critical role in directing the reaction towards the desired benzofuranone and minimizing side reactions. Key parameters to consider include:
-
Catalyst: The choice of catalyst (e.g., Lewis acid, Brønsted acid, palladium catalyst) and its concentration can significantly impact selectivity and yield.[1]
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and the solubility of intermediates, thereby affecting the product distribution.
-
Temperature: Reaction temperature can affect the rate of competing reactions. In some cases, lower temperatures can improve selectivity.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials or intermediates, while prolonged reaction times might promote the formation of degradation products.
Q3: Can substituents on the aromatic ring affect the cyclization and byproduct formation?
A3: Yes, the electronic and steric properties of substituents on the starting phenol or aromatic ring can have a profound impact on the regioselectivity and efficiency of the cyclization. Electron-donating groups can activate the ring towards electrophilic substitution, potentially leading to a mixture of products if multiple positions are activated. Conversely, electron-withdrawing groups can deactivate the ring, sometimes leading to incomplete reactions.[2] Steric hindrance from bulky substituents can also direct the cyclization to a less hindered position.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the intramolecular cyclization for benzofuranone synthesis.
Problem 1: Low Yield of Benzofuranone and Presence of Uncyclized Phenol Intermediate
| Possible Cause | Troubleshooting Steps |
| Incomplete cyclization of the phenol intermediate.[1] | - Increase Reaction Time: Monitor the reaction by TLC until the phenol intermediate is consumed.[1]- Optimize Acid Catalyst: If using an acid-catalyzed cyclization, try a stronger or different Lewis or Brønsted acid (e.g., switch from AlCl₃ to TFA).[1]- Increase Temperature: Carefully increase the reaction temperature to promote cyclization, but be mindful of potential degradation. |
| The reaction conditions are not optimal for the cyclization step. | - Solvent Screen: Evaluate different solvents to find one that favors the cyclization step.- Additive Effects: Consider the addition of molecular sieves to remove byproducts like water or methanol that might inhibit the reaction. However, be aware that in some cases, this can decrease the yield.[1] |
Problem 2: Formation of Regioisomeric Byproducts in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Steps |
| Acylation occurs at multiple positions on the aromatic ring.[2] | - Modify the Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂).- Change the Solvent: The solvent can affect the reactivity of the electrophile and the substrate, thereby influencing the isomeric ratio.- Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.- Steric Hindrance: Introduce a bulky protecting group on a nearby position to sterically block unwanted acylation sites. |
Problem 3: Low Yield in Palladium-Catalyzed Intramolecular Cyclization
| Possible Cause | Troubleshooting Steps |
| Inactive or poisoned palladium catalyst. | - Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere.- Degas Solvents: Remove dissolved oxygen from solvents, as it can poison the catalyst. |
| Suboptimal reaction conditions. | - Ligand Screening: The choice of ligand is crucial. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.- Base Optimization: The type and amount of base can significantly affect the reaction. Screen common bases like K₂CO₃, Cs₂CO₃, or organic amines.- Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on benzofuranone synthesis, highlighting the impact of reaction conditions on product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of 7-Methylbenzofuran-2(3H)-one [1]
| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Time (h) | Yield of Phenol Intermediate (%) | Yield of Benzofuranone (%) |
| 1 | AlCl₃ (10) | - | 150 | 1 | 53 | 15 |
| 2 | AlCl₃ (10) | - | 150 | 16 | - | 45 |
| 3 | AlCl₃ (10) | TFA (20) | 150 | 16 | - | 65 |
| 4 | AlCl₃ (10) | TFA (20) | 120 | 16 | - | 70 |
| 5 | AlCl₃ (10) | TFA (20) | 120 | 16 | - | 68 |
| 6 | AlCl₃ (10) | TFA (20) | 120 | 16 | - | 72 |
*Reaction of 3-hydroxy-2-pyrone and a nitroalkene.
Experimental Protocols
General Procedure for Benzofuranone Synthesis via a Cascade Reaction[1]
A thick-walled reaction vessel is charged with the pyrone (0.2 mmol, 2 equivalents), nitroalkene (0.1 mmol, 1 equivalent), BHT (0.01 mmol, 0.1 equivalents), and AlCl₃ (0.01 mmol, 0.1 equivalents). The vessel is flushed with argon gas for 5 minutes. Dichlorobenzene (0.2 mL, 0.5 M) and trifluoroacetic acid (0.02 mmol, 0.2 equivalents) are added, and the tube is quickly sealed. The reaction mixture is heated to 120 °C for 16 hours unless otherwise noted. After cooling to room temperature, the mixture is directly purified by flash column chromatography without an aqueous workup.
General Procedure for Benzofuranone Synthesis via Salicylaldehyde[3]
A mixture of salicylaldehyde (2 mmol), 4-chlorophenacyl bromide (2 mmol), and potassium tertiary butoxide (2 mmol) in 10 mL of dichloromethane containing molecular sieves is refluxed at 30 °C for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with 10% HCl solution followed by water. The organic layer is dried over anhydrous sodium sulfate. The solvent is removed in a rotary evaporator to yield the crude product, which is then purified.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting byproduct formation.
Caption: Troubleshooting workflow for low benzofuranone yield.
Caption: Formation of regioisomeric byproducts in Friedel-Crafts acylation.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]
Technical Support Center: Optimizing Substituted Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted benzofurans.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted benzofurans using common synthetic methods.
Method 1: Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization
This widely used method involves the coupling of an o-halophenol with a terminal alkyne, catalyzed by palladium and copper complexes, followed by cyclization to form the benzofuran ring.[1][2]
Frequently Asked Questions (FAQs)
-
Q1: I am observing very low or no product yield. What are the potential causes and solutions?
A1: Low or no product yield in a Sonogashira coupling reaction can stem from several factors:
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Inactive Catalyst: The palladium catalyst may have degraded due to age or improper storage.[3]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[3]
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be ideal for your specific substrates.[3]
-
Poor Reagent Quality: Impurities in the starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[3]
-
Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst.[3]
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to low yields.[3]
-
Solution: Verify the stoichiometry of the alkyne and base relative to the o-halophenol. An excess of the alkyne is often employed.[3]
-
-
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling of the terminal alkyne is a common side reaction, particularly when a copper co-catalyst is used.[3]
-
Q3: My reaction is not going to completion. What should I check?
A3: Incomplete reactions are often due to catalyst deactivation or suboptimal conditions.
-
Solution: Ensure your catalyst is active and the reaction is performed under a strictly inert atmosphere.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a small amount of fresh catalyst can sometimes restart the reaction.
-
Troubleshooting Workflow for Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Method 2: Perkin Rearrangement for Benzofuran-2-carboxylic Acids
The Perkin rearrangement converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[4][5]
Frequently Asked Questions (FAQs)
-
Q1: The yield of my benzofuran-2-carboxylic acid is low, and I am isolating an uncyclized intermediate. What is happening?
A1: This indicates incomplete cyclization, leading to the formation of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.[6]
-
Solution 1 (Optimize the Base): The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol can facilitate both the initial ring opening of the coumarin and the subsequent cyclization.[6]
-
Solution 2 (Increase Reaction Temperature and Time): The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[6] Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes.[4][5]
-
-
Q2: I am having difficulty synthesizing the starting 3-halocoumarin. Are there efficient methods?
A2: Microwave-assisted regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile is an efficient method for preparing 3-bromocoumarins.[4]
Method 3: Annulation of Phenols with Alkynes
This method involves the direct reaction of phenols with alkynes to construct the benzofuran ring, often mediated by a transition metal catalyst.
Frequently Asked Questions (FAQs)
-
Q1: My copper-mediated annulation of a phenol with an unactivated internal alkyne is not working well. What are the key considerations?
A1: This reaction can be sensitive to the electronic properties of both the phenol and the alkyne. Mechanistic studies suggest a reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization.[7]
-
Solution: Careful optimization of the copper catalyst, oxidant, and solvent system is necessary.
-
-
Q2: I am attempting a palladium-catalyzed annulation of a phenol with an internal alkyne and observing low yields. What could be the issue?
A2: Challenges in this reaction include the difficulty of C-O bond formation from the Pd(II) intermediate via reductive elimination and the sensitivity of phenols to strong oxidants.[8]
-
Solution: The choice of oxidant and ligands for the palladium catalyst is crucial. The reaction conditions need to be carefully tuned to favor the desired C-O reductive elimination over competing pathways.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of substituted benzofurans.
Table 1: Palladium-Catalyzed Sonogashira Coupling
| Parameter | Condition | Reference(s) |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | [1][2] |
| Co-catalyst | CuI | [1][2] |
| Base | Triethylamine, K₂CO₃, Cs₂CO₃ | [1][3] |
| Solvent | Triethylamine, Toluene | [1][2] |
| Temperature | Room Temperature to 100 °C | [1][3] |
| Reactants | o-halophenol, terminal alkyne | [1] |
Table 2: Microwave-Assisted Perkin Rearrangement
| Parameter | Condition | Reference(s) |
| Starting Material | 3-bromocoumarin | [4] |
| Base | Sodium hydroxide | [4] |
| Solvent | Ethanol | [4] |
| Microwave Power | 300W | [4] |
| Temperature | 79 °C | [4] |
| Reaction Time | 5 minutes | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]
Materials:
-
o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids
This protocol describes the rapid synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.[4]
Materials:
-
3-Bromocoumarin (0.167 mmol)
-
Sodium hydroxide (0.503 mmol)
-
Ethanol (5 mL)
-
Microwave reactor
Procedure:
-
Add the 3-bromocoumarin (0.167 mmol) to a microwave vessel.
-
Add ethanol (5 mL) and sodium hydroxide (0.503 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and proceed with purification.
Visualizations
General Experimental Workflow for Benzofuran Synthesis
Caption: General experimental workflow for benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Benzofurans
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of brominated benzofuran reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude brominated benzofuran reaction mixture?
A1: Common impurities include unreacted starting materials (e.g., benzofuran), regioisomers (e.g., 2-bromobenzofuran vs. 3-bromobenzofuran), over-brominated products (e.g., dibromo- or tribromobenzofurans), and residual brominating agents or their byproducts (e.g., N-bromosuccinimide and succinimide).[1][2] The formation of these impurities is highly dependent on the reaction conditions.[3]
Q2: What are the primary methods for purifying crude brominated benzofurans?
A2: The two principal purification techniques are recrystallization and silica gel column chromatography.[2] The choice between these methods depends on the physical state of your product (solid or oil), the nature and quantity of the impurities, and the scale of your reaction.
Q3: How can I determine the purity of my brominated benzofuran sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective.[2] Structural confirmation and isomer differentiation are best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.
Q4: My brominated benzofuran appears to be degrading on the silica gel column. What can I do?
A4: Benzofurans can be sensitive to the acidic nature of standard silica gel.[2] To mitigate degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in your chosen solvent system). Alternatively, using a different stationary phase like alumina may be beneficial.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The melting point of the product/impurity mixture is lower than the boiling point of the solvent. The solution may be supersaturated, or cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly. Consider a different solvent or solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Cool the solution in an ice bath or refrigerator for an extended period. |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurity has very similar solubility properties to the product in the chosen solvent. | Try a different recrystallization solvent or a mixed solvent system. If impurities are colored, consider adding activated charcoal to the hot solution before filtration. For persistent impurities, column chromatography may be necessary before a final recrystallization step. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of isomers or closely related impurities. | The eluent polarity is not optimal. The column is overloaded or improperly packed. | Perform a thorough TLC analysis to determine the optimal eluent system that provides the best separation (ideal Rf value for the target compound is ~0.3). Use a longer column for better resolution and a shallower solvent gradient. Ensure the column is packed evenly without air bubbles or cracks. Reduce the amount of crude material loaded onto the column.[4] |
| Product elutes too quickly (high Rf value). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture). |
| Product does not elute from the column (Rf value of 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a stronger solvent system like dichloromethane/methanol may be necessary.[5] |
| Streaking or tailing of bands on the column. | The sample was not loaded in a concentrated band. The compound may be interacting too strongly with the stationary phase. | Dissolve the crude product in a minimal amount of solvent before loading. "Dry loading" the sample by pre-adsorbing it onto a small amount of silica gel can also create a more concentrated starting band. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization of Brominated Benzofurans
Note: The optimal solvent system should be determined experimentally for each specific compound and impurity profile. The following are general suggestions.
| Compound Type | Primary Solvent (for dissolving) | Anti-Solvent (to induce crystallization) | Notes |
| Mono-brominated Benzofurans | Ethanol, Methanol, or Isopropanol | Water | A mixed solvent system often provides good results for these moderately polar compounds. |
| Di-brominated Benzofurans | Hexanes, Heptane, or Cyclohexane | Minimal amount of a slightly more polar solvent like Dichloromethane or Ethyl Acetate if needed | These compounds are generally less polar and may crystallize well from non-polar solvents. |
| Polar Brominated Benzofurans (e.g., with hydroxyl or carboxyl groups) | Ethyl Acetate, Acetone | Hexanes or Petroleum Ether | The higher polarity of the compound requires a more polar primary solvent. |
Table 2: Typical Starting Conditions for Silica Gel Column Chromatography
Note: The ideal eluent system should be developed by running TLC in various solvent mixtures. An Rf value of 0.2-0.4 for the desired product is a good target for column separation.
| Impurity Type to be Removed | Stationary Phase | Recommended Eluent System (Gradient) | Elution Order |
| Non-polar impurities (e.g., over-brominated, less polar byproducts) | Silica Gel (230-400 mesh) | Start with 100% Hexanes or Petroleum Ether, gradually increasing to 2-5% Ethyl Acetate.[2] | Non-polar impurities will elute first, followed by the mono-brominated benzofuran. |
| Polar impurities (e.g., starting material, more polar byproducts) | Silica Gel (230-400 mesh) | A gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10% Ethyl Acetate). | The desired product will elute before the more polar impurities. |
| Isomeric Impurities | Silica Gel (230-400 mesh) | A very shallow gradient of a solvent system that shows some separation on TLC (e.g., 1-3% Ethyl Acetate in Hexanes). | The elution order of isomers depends on their relative polarities and should be determined by TLC analysis. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
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Dissolution: Place the crude brominated benzofuran in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: General Procedure for Silica Gel Column Chromatography
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Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of your desired product from impurities (target Rf for the product is ~0.3).
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Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is readily soluble in, followed by addition of silica gel and evaporation to create a dry powder - "dry loading"). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of Workflows and Logic
Caption: General experimental workflow for the purification and analysis of brominated benzofurans.
Caption: A troubleshooting decision tree for the purification of brominated benzofurans.
References
- 1. 2-Bromofuran(584-12-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
challenges in the scale-up synthesis of 5-Bromobenzofuran-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromobenzofuran-3(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the challenges of scaling up the process.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation Step
The intramolecular Friedel-Crafts acylation of 2-(4-bromophenoxy)acetyl chloride is a critical step in the synthesis of this compound. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
Q: My Friedel-Crafts acylation is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in Friedel-Crafts acylation are a common challenge, often stemming from several factors. Here is a systematic approach to troubleshooting:
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Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure you are using a fresh, unopened container of AlCl₃ or one that has been stored under strictly anhydrous conditions. For acylation reactions, a stoichiometric amount of the catalyst is often required because the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Consider increasing the catalyst loading incrementally.
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Anhydrous Reaction Conditions: The presence of moisture will deactivate the Lewis acid catalyst. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically a non-polar chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), must be anhydrous.
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Reaction Temperature: The optimal temperature for the acylation can vary. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to side reactions and decomposition. A good starting point is to perform the reaction at 0°C and then allow it to slowly warm to room temperature.
-
Purity of Starting Materials: Ensure the purity of the 2-(4-bromophenoxy)acetyl chloride starting material. Impurities can interfere with the reaction and lead to the formation of byproducts.
Issue 2: Formation of Multiple Products and Purification Challenges
On a larger scale, the formation of side products can complicate the purification process, leading to lower isolated yields and product of insufficient purity.
Q: I am observing multiple spots on my TLC analysis of the crude reaction mixture, making purification difficult. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products in a Friedel-Crafts acylation can arise from several sources:
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Isomeric Products: While the intramolecular cyclization to form the 5-bromo isomer is generally favored, cyclization at other positions on the aromatic ring can occur, leading to isomeric impurities. This can be influenced by the choice of Lewis acid and solvent.
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Intermolecular Reactions: At higher concentrations, intermolecular acylation between two molecules of the starting material can occur, leading to polymeric byproducts. This can be mitigated by using a higher dilution of the substrate.
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Decomposition: At elevated temperatures, the starting material or product may decompose, leading to a complex mixture of byproducts. Careful temperature control is crucial.
To improve the selectivity and ease of purification:
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Optimize Reaction Conditions: Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) and solvents to find the optimal conditions for regioselectivity.
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Controlled Addition: Add the starting material slowly to the reaction mixture to maintain a low concentration and minimize intermolecular reactions.
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Purification Strategy: For scale-up, column chromatography may not be practical. Consider recrystallization from a suitable solvent system to isolate the desired product. A solvent screen is recommended to identify the best solvent for selective crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable route involves a two-step process:
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Etherification: Reaction of 4-bromophenol with an acetylating agent (e.g., chloroacetic acid or ethyl chloroacetate) under basic conditions to form 2-(4-bromophenoxy)acetic acid or its ester.
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Intramolecular Friedel-Crafts Acylation: The resulting acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid (e.g., AlCl₃) to yield this compound.[2]
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Several safety hazards need to be managed:
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Aluminum Chloride (AlCl₃): It is a highly reactive and corrosive solid that reacts violently with water, releasing HCl gas. Handle it in a glove box or under a nitrogen atmosphere. The quenching of the reaction is highly exothermic and requires careful, slow addition to an ice/acid mixture.
-
Thionyl Chloride (SOCl₂): If used to prepare the acid chloride, it is a corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases. All operations should be performed in a well-ventilated fume hood.
-
Solvents: Chlorinated solvents like dichloromethane are commonly used and are suspected carcinogens. Use appropriate personal protective equipment (PPE) and ensure proper ventilation.
Q3: How can I monitor the progress of the Friedel-Crafts acylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (the acid chloride) will be more non-polar than the product (the ketone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Are there any alternative, "greener" synthetic methods available?
A4: Research into more environmentally friendly synthetic methods is ongoing. Some alternatives to traditional Friedel-Crafts acylation that could be explored include:
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Solid Acid Catalysts: Using solid acid catalysts like zeolites can simplify catalyst removal and reduce waste.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption.[3]
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid
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To a solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., acetone or ethanol) is added an aqueous solution of sodium hydroxide (2.5 eq).
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To this mixture, a solution of chloroacetic acid (1.1 eq) in water is added dropwise at room temperature.
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The reaction mixture is then heated to reflux and stirred for 4-6 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with concentrated hydrochloric acid until a precipitate forms.
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The solid is collected by filtration, washed with cold water, and dried to afford 2-(4-bromophenoxy)acetic acid.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
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A mixture of 2-(4-bromophenoxy)acetic acid (1.0 eq) and thionyl chloride (1.5 eq) is heated at reflux for 2 hours. The excess thionyl chloride is then removed by distillation.
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The resulting crude 2-(4-bromophenoxy)acetyl chloride is dissolved in anhydrous dichloromethane.
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In a separate reactor, aluminum chloride (1.2 eq) is suspended in anhydrous dichloromethane under a nitrogen atmosphere and cooled to 0°C.
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The solution of the acid chloride is added dropwise to the aluminum chloride suspension, maintaining the temperature below 5°C.
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After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Quantitative Data Summary
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Alternative Routes (e.g., Pd-catalyzed) |
| Starting Materials | 4-bromophenol, Chloroacetic acid | Substituted phenols, Alkynes |
| Key Reagents | AlCl₃, SOCl₂ | Palladium catalysts, Ligands |
| Typical Yield | 60-80% (lab scale) | Varies widely depending on the specific reaction |
| Reaction Time | 6-12 hours | Can be shorter or longer depending on the catalyst and conditions |
| Scalability | Well-established for scale-up, but with challenges | May require more specialized equipment and process development |
| Purification | Recrystallization is often suitable for scale-up | Chromatography may be required, which can be challenging at scale |
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Solvent Effects on Benzofuranone Synthesis
This technical support center provides troubleshooting guidance for researchers encountering issues with the regioselectivity of benzofuranone synthesis. The following question-and-answer format addresses specific experimental challenges, with a focus on how solvent choice can influence the reaction outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzofuranone synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in benzofuranone synthesis can often be controlled by the choice of solvent and catalyst. The polarity and coordinating ability of the solvent can stabilize different transition states, leading to the preferential formation of one isomer over another. For example, in the transformation of 2,3-dihydrobenzofuran intermediates, the solvent can determine whether a 3-acylbenzofuran or a 3-formylbenzofuran is formed.
Q2: I am trying to synthesize a 3-acylbenzofuran from a 2,3-dihydrobenzofuran precursor, but I am observing the formation of a 3-formylbenzofuran byproduct. What conditions favor the formation of the 3-acylbenzofuran?
A2: The formation of 3-acylbenzofurans from 2,3-dihydrobenzofuran intermediates is typically favored in a less acidic and coordinating solvent like tetrahydrofuran (THF). Using a weak acid such as pyridinium p-toluenesulfonate (PPTS) in THF can promote the desired transformation while minimizing the rearrangement that leads to the 3-formylbenzofuran.[1]
Q3: Conversely, how can I selectively synthesize a 3-formylbenzofuran?
A3: The selective synthesis of 3-formylbenzofurans can be achieved by using a highly polar, non-coordinating solvent that can stabilize cationic intermediates, in the presence of a strong acid. A solvent such as 1,1,1,3,3,3-hexafluoroisopropanol ((CF₃)₂CHOH), combined with an acid like p-toluenesulfonic acid (p-TsOH), has been shown to selectively yield 3-formylbenzofurans.[1]
Q4: I am observing low yields for my desired regioisomer. What can I do?
A4: Low yields can be due to a variety of factors, including incomplete conversion or the formation of side products. If you are getting a mixture of regioisomers, optimizing the solvent and catalyst system for your desired product as described above should improve the yield of that product. Ensure your starting materials are pure and the reaction is run under an inert atmosphere if the reagents are sensitive to air or moisture. Additionally, reaction temperature and time are critical parameters to optimize.
Data on Solvent-Controlled Regioselectivity
The following table summarizes the effect of solvent and reaction conditions on the selective synthesis of two different benzofuran isomers from a common 2,3-dihydrobenzofuran intermediate.[1]
| Starting Material (2,3-Dihydrobenzofuran) | Product Isomer | Solvent | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
| 2-(4-Methoxybenzoyl)-2,3-dihydrobenzofuran | 3-(4-Methoxybenzoyl)benzofuran | THF | PPTS | Room Temp. | 85 | [1] |
| 2-(4-Methoxybenzoyl)-2,3-dihydrobenzofuran | 3-Formyl-2-(4-methoxyphenyl)benzofuran | (CF₃)₂CHOH | p-TsOH | Room Temp. | 89 | [1] |
| 2-(4-Methylbenzoyl)-2,3-dihydrobenzofuran | 3-(4-Methylbenzoyl)benzofuran | THF | PPTS | Room Temp. | 82 | [1] |
| 2-(4-Methylbenzoyl)-2,3-dihydrobenzofuran | 3-Formyl-2-(4-methylphenyl)benzofuran | (CF₃)₂CHOH | p-TsOH | Room Temp. | 85 | [1] |
| 2-(4-Chlorobenzoyl)-2,3-dihydrobenzofuran | 3-(4-Chlorobenzoyl)benzofuran | THF | PPTS | Room Temp. | 88 | [1] |
| 2-(4-Chlorobenzoyl)-2,3-dihydrobenzofuran | 3-Formyl-2-(4-chlorophenyl)benzofuran | (CF₃)₂CHOH | p-TsOH | Room Temp. | 92 | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Acylbenzofurans [1]
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To a solution of the 2-acyl-2,3-dihydrobenzofuran (0.2 mmol) in tetrahydrofuran (THF, 2 mL), add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol).
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Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-acylbenzofuran.
Protocol 2: Selective Synthesis of 3-Formylbenzofurans [1]
-
To a solution of the 2-acyl-2,3-dihydrobenzofuran (0.2 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol ((CF₃)₂CHOH, 2 mL), add p-toluenesulfonic acid (p-TsOH, 0.1 mmol).
-
Stir the reaction mixture at room temperature.
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Monitor the reaction progress using TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-formylbenzofuran.
Visualized Workflow: Solvent-Directed Regioselectivity
The following diagram illustrates the logical workflow for achieving regioselective synthesis of benzofuran derivatives based on the choice of solvent and catalyst.
Caption: Solvent and catalyst choice directs the reaction pathway.
This workflow demonstrates how different reaction conditions applied to a common starting material can selectively yield one of two possible regioisomeric products.
References
Technical Support Center: Minimizing Debromination Side Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it problematic?
A1: Debromination is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed cross-coupling reactions.[1][2] This side reaction reduces the yield of the desired product, consumes starting material, and complicates the purification process by introducing a significant byproduct.[1]
Q2: What are the primary causes of debromination?
A2: Several factors can promote debromination. The most common causes include:
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High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.[1]
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Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to facilitate debromination.[1][2][3]
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Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.[1][2]
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Presence of Hydride Sources: Solvents like alcohols, or even trace amounts of water, can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][3]
Q3: Which types of organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[4]
Q4: Are certain substrates more prone to debromination?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to debromination.[4] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[4][5]
Troubleshooting Guides
This section provides a systematic approach to diagnose and mitigate debromination in your reactions.
Issue: Significant formation of a debrominated byproduct is observed.
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for minimizing debromination.
Data on Reaction Parameters
Optimizing reaction conditions is crucial to suppress debromination. The following tables summarize key parameters from successful cross-coupling reactions where debromination was minimized.
Table 1: Recommended Bases for Minimizing Debromination
| Base | pKa of Conjugate Acid | Typical Substrates | Notes |
| Potassium Phosphate (K₃PO₄) | ~12.3 | General aryl bromides, N-heterocyclic halides | A mild and effective base for many Suzuki and Buchwald-Hartwig reactions.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Electron-rich and unactivated aryl bromides | A weaker base that can reduce the rate of debromination.[3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Base-sensitive substrates, challenging couplings | Often used for difficult couplings and can be effective at lower temperatures.[3][6] |
Table 2: Catalyst Systems for Selective Cross-Coupling
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Target Reaction | Key Advantages |
| Pd₂(dba)₃ | SPhos | 2-4 | Suzuki-Miyaura coupling of N-heterocycles[3] | Bulky, electron-rich ligand that promotes the desired cross-coupling over debromination.[2] |
| Pd₂(dba)₃ | XPhos | 2-4 | General Suzuki and Buchwald-Hartwig reactions | Another highly effective biarylphosphine ligand for minimizing side reactions.[2] |
| Pd(OAc)₂ | P(o-tolyl)₃ | 1-5 | Suzuki coupling of electron-deficient bromides | A less bulky but effective ligand for specific substrates. |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | Heck and Sonogashira couplings | A standard catalyst; switching to more specialized ligands may be necessary if debromination is observed.[2][7] |
Experimental Protocols
Here are detailed methodologies for key experiments designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling of a Challenging Aryl Bromide
This protocol is designed for substrates prone to debromination, such as electron-deficient or heteroaromatic bromides.
Caption: Protocol for Suzuki-Miyaura coupling to minimize debromination.
Detailed Steps:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[3]
-
Degassing: To ensure an oxygen-free environment, evacuate and backfill the flask with inert gas three times.[3]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[3]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Protocol 2: General Guidance for Inert Atmosphere Setup
Maintaining an inert atmosphere is critical to prevent the formation of palladium-hydride species that can lead to debromination.
-
Flask Preparation: Seal the reaction flask with a septum.
-
Evacuate and Backfill: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition: Add anhydrous and degassed solvents and liquid reagents under a positive pressure of the inert gas using syringes. Add solid reagents under a stream of inert gas.
-
Deoxygenation: Bubble the inert gas through the solvent for 10-15 minutes to ensure it is thoroughly deoxygenated before adding the catalyst.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for 5-Bromobenzofuran-3(2H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromobenzofuran-3(2H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of two primary alternative synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method based on specific laboratory and project requirements.
Comparison of Synthetic Methodologies
The two main strategies for the synthesis of this compound are the intramolecular Friedel-Crafts acylation of a phenoxyacetic acid precursor and a two-step approach involving the reaction of 4-bromophenol with a C2 synthon followed by cyclization.
| Parameter | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Two-Step Synthesis from 4-Bromophenol |
| Starting Materials | 4-Bromophenol, Chloroacetic acid | 4-Bromophenol, 2-Bromoacetaldehyde dimethyl acetal |
| Key Reagents | Polyphosphoric Acid (PPA) or Eaton's Reagent | Potassium carbonate, Acid catalyst (e.g., PPA) |
| Number of Steps | Two | Two |
| Reported Yield | Good to Excellent (typically >70% for cyclization) | ~63% (overall) |
| Reaction Conditions | High temperature for cyclization (e.g., 100-140 °C) | Reflux for initial reaction, heating for cyclization |
| Scalability | Generally good, though handling of viscous PPA can be a challenge. | Feasible for large-scale production. |
| Advantages | Direct and often high-yielding cyclization step. | Milder conditions for the initial alkylation step. |
| Disadvantages | Requires strong, corrosive acids; workup can be challenging. | The acetal intermediate may require careful handling and purification. |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation
This route involves two main steps: the synthesis of 2-(4-bromophenoxy)acetic acid and its subsequent intramolecular cyclization.
Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(4-bromophenoxy)acetic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 80-90 °C.
-
Slowly add 2-(4-bromophenoxy)acetic acid (1.0 eq) to the hot PPA with vigorous stirring.
-
Increase the temperature to 120-140 °C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Route 2: Two-Step Synthesis from 4-Bromophenol
This route involves the O-alkylation of 4-bromophenol followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
-
In a round-bottom flask, combine 4-bromophenol (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as DMF or 1,4-dioxane.
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-30 hours, monitoring the reaction progress by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 1-bromo-4-(2,2-dimethoxyethoxy)benzene, which can be purified by distillation or used directly in the next step.
Step 2: Cyclization to this compound
-
Add the crude 1-bromo-4-(2,2-dimethoxyethoxy)benzene to a suitable acidic medium, such as polyphosphoric acid or a mixture of acetic acid and a strong acid.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the acid catalyst used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction as described in Route 1, Step 2, to isolate and purify this compound. A reported overall yield for a similar two-step process to produce 5-bromobenzofuran is 63.2%.
Visualizing the Synthetic Pathways
The logical flow of these two alternative synthetic routes can be visualized using the following diagrams.
Caption: Alternative synthetic pathways to this compound.
The following diagram illustrates the general experimental workflow for a typical organic synthesis, applicable to both routes described.
Caption: General experimental workflow for organic synthesis.
A Comparative Guide to Catalysts for Benzofuran-3(2H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofuran-3(2H)-ones, a core scaffold in numerous natural products and pharmacologically active compounds, has garnered significant attention in the field of organic chemistry.[1] The development of efficient catalytic methods to access these valuable heterocycles is crucial for advancing drug discovery and development. This guide provides a comparative overview of various catalytic systems employed for the synthesis of benzofuran-3(2H)-ones, with a focus on their performance, supported by experimental data.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly influences the efficiency, selectivity, and substrate scope of benzofuran-3(2H)-one synthesis. Transition metals such as rhodium, palladium, gold, and copper, as well as organocatalysts like N-heterocyclic carbenes (NHCs), have all been successfully utilized. The following tables summarize the performance of representative catalytic systems.
Rhodium-Catalyzed Synthesis
Rhodium catalysts have proven effective in constructing benzofuran-3(2H)-one scaffolds, particularly for the synthesis of derivatives with a quaternary center.[2] Dual-metal relay catalysis, combining rhodium and palladium, has enabled the asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones with high enantioselectivity.[1][2]
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | ee (%) | Reference |
| [Rh(coe)2Cl]2/chiral sulfur-olefin ligand & Pd(OAc)2/X-Phos | ortho-Chloro-substituted α-diketones and arylboronic acids | Asymmetric 1,2-addition and intramolecular C-O coupling | up to 85 | up to 99 | [1][3] |
| Rh/Co relay catalysis | N-aryloxyacetamides and propiolic acids | C-H functionalization/annulation | Good yields | N/A | [2] |
| Rh(II) catalysis | Acceptor-acceptor carbenes and EBX reagents | Oxy-alkynylation | N/A | N/A | [2] |
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions, particularly the decarboxylative asymmetric allylic alkylation (DAAA), have been instrumental in the enantioselective synthesis of benzofuran-3(2H)-ones bearing α-aryl-β-keto ester functionalities.[4][5]
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | ee (%) | Reference |
| Pd catalyst with (R,R)-ANDEN phenyl Trost ligand | Benzofuran-3(2H)-one-derived α-aryl-β-keto esters | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Moderate to high | up to 96 | [4][5] |
| Pd(OAc)2/phosphine ligand | Terminal alkynes and 2-hydroxyaryl halides | Coupling and cyclization | Good yield | N/A | [6] |
Gold-Catalyzed Synthesis
Gold catalysts are effective in mediating the cycloisomerization of o-alkynyl phenols to yield benzofuran-3(2H)-ones under mild conditions.[4][7]
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | ee (%) | Reference |
| Gold(I) and Selectfluor | o-alkynyl phenol | Cycloisomerization | High chemoselectivity | N/A | [4][7] |
| Ph3PAuCl/AgSbF6/In(OTf)3 | N-(5-hydroxypent-2-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide and aldehydes | Cascade cyclization | Good yields | N/A | [7] |
Copper-Catalyzed Synthesis
Copper-catalyzed methods offer a versatile and often more economical approach to benzofuran synthesis, including one-pot tandem reactions.[8][9]
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | ee (%) | Reference |
| CuBr/1,10-phenanthroline | o-iodophenols, acyl chlorides, and phosphorus ylides | One-pot tandem C-C coupling | Moderate to good | N/A | [8] |
| Copper catalyst | Phenols and alkynes | Aerobic oxidative cyclization | N/A | N/A | [10] |
| Copper-catalyzed | Benzofuran-3(2H)-ones and α,β-unsaturated thioamides | Enantioselective conjugate addition | Highly diastereo- and enantioselective | N/A | [11] |
Organocatalyzed Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of benzofuran-3(2H)-ones through intramolecular nucleophilic substitution or hydroacylation reactions.[2][4]
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | ee (%) | Reference |
| N-Heterocyclic Carbene (NHC) | Suitably substituted precursors | Intramolecular nucleophilic substitution | N/A | N/A | [2] |
| NHC | Suitably substituted precursors | Intramolecular hydroacylation | N/A | 85 | [4] |
Experimental Protocols
Rhodium/Palladium Dual-Catalyzed Asymmetric Synthesis of gem-Diaryl Benzofuran-3(2H)-ones
This protocol is based on the work of Zhang et al. (2017).[1][3]
Materials:
-
[Rh(coe)2Cl]2
-
Chiral sulfur-olefin ligand (e.g., cinnamyl sulfonamide L1)
-
Pd(OAc)2
-
X-Phos
-
ortho-Chloro-substituted α-diketone (1 equiv)
-
Arylboronic acid (1.5 equiv)
-
K3PO4 (base)
-
Toluene (solvent)
Procedure:
-
To a reaction tube, add [Rh(coe)2Cl]2 (e.g., 5 mol %), the chiral sulfur-olefin ligand, Pd(OAc)2, and X-Phos.
-
Add the ortho-chloro-substituted α-diketone and arylboronic acid.
-
Add K3PO4 and toluene.
-
Stir the reaction mixture at room temperature until the 1,2-addition is complete, then heat to 60 °C for the intramolecular C-O coupling.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-diaryl benzofuran-3(2H)-one.
Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenol
This protocol is based on the work of Xia et al.[4][7]
Materials:
-
Gold(I) catalyst (e.g., Ph3PAuCl/AgSbF6)
-
Selectfluor
-
o-alkynyl phenol (1 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of o-alkynyl phenol in the chosen solvent, add the gold(I) catalyst and Selectfluor.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by flash chromatography to yield the benzofuran-3(2H)-one.
Reaction Pathways and Mechanisms
The synthesis of benzofuran-3(2H)-ones proceeds through various mechanistic pathways depending on the catalyst and starting materials. Understanding these pathways is crucial for optimizing reaction conditions and designing new synthetic routes.
Caption: Rh/Pd dual catalytic cycle for asymmetric synthesis.
Caption: Gold-catalyzed cycloisomerization pathway.
Caption: N-Heterocyclic carbene (NHC) catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Direct Catalytic Asymmetric Conjugate Addition of Benzofuran-3(2H)-Ones to α,β-Unsaturated Thioamides: Stereodivergent Synthesis of Rocaglaol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Differentiation of 5-bromo- and 6-bromo-2(3H)-benzofuranone Isomers
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The primary spectroscopic methods for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected key differences in their spectra are summarized below.
| Spectroscopic Technique | 5-bromo-2(3H)-benzofuranone | 6-bromo-2(3H)-benzofuranone (Predicted) | Key Differentiating Features |
| ¹H NMR | Aromatic region will show a distinct splitting pattern. H-4 will likely be a doublet, H-6 a doublet of doublets, and H-7 a doublet. | Aromatic region will show a different splitting pattern. H-4 and H-7 will likely appear as doublets, and H-5 as a singlet or a narrow triplet (due to meta-coupling). | The splitting patterns and coupling constants of the aromatic protons are the most reliable indicators for distinguishing the isomers. |
| ¹³C NMR | The chemical shifts of the aromatic carbons will be influenced by the bromine at position 5. The C-Br carbon (C-5) will be at a lower field compared to unsubstituted carbons. | The chemical shifts of the aromatic carbons will be influenced by the bromine at position 6. The C-Br carbon (C-6) will have a characteristic chemical shift, and the shifts of adjacent carbons will be affected. | The chemical shift of the carbon atom directly attached to the bromine atom and the pattern of shifts for the other aromatic carbons will be distinct for each isomer. |
| IR Spectroscopy | Characteristic C=O stretch of the lactone (~1770-1810 cm⁻¹). Aromatic C-H stretching and bending vibrations. C-Br stretching vibration in the fingerprint region. | Similar C=O stretch to the 5-bromo isomer. The pattern of aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is expected to differ due to the different substitution pattern. | The "fingerprint" region, particularly the aromatic C-H out-of-plane bending vibrations, can provide evidence for the substitution pattern. |
| Mass Spectrometry | Molecular ion peak (M⁺) and M+2 peak of approximately equal intensity, characteristic of a single bromine atom. Fragmentation pattern will involve loss of CO and Br. | Identical molecular ion (M⁺) and M+2 peaks to the 5-bromo isomer. The fragmentation pattern is expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis or tandem MS. | While the primary mass spectrum may not be sufficient for differentiation, detailed analysis of fragmentation pathways in tandem MS might reveal subtle differences. |
Experimental Protocols
Sample Preparation: For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube. For IR analysis, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) if it is a liquid or oil, or as a KBr pellet if it is a solid. For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Procedure: Use electron ionization (EI) at 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the molecular weight of the compounds (e.g., 50-300 amu).
Visualizing the Differentiation Workflow
The logical flow for differentiating the two isomers using the described spectroscopic techniques can be visualized as follows:
Validating the Molecular Structure of 5-Bromobenzofuran-3(2H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic techniques for the structural validation of 5-Bromobenzofuran-3(2H)-one, a key intermediate in the synthesis of various biologically active compounds.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of organic molecules like this compound relies on a combination of analytical techniques. While X-ray crystallography provides the most definitive three-dimensional structure, spectroscopic methods offer complementary and more routinely accessible data for confirmation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of stereochemistry and conformation. | Requires a single, high-quality crystal; may not be feasible for all compounds. |
| ¹H and ¹³C NMR Spectroscopy | Information about the chemical environment of hydrogen and carbon atoms, respectively. Connectivity and stereochemical relationships. | Provides detailed information about the molecular skeleton and functional groups in solution. | Does not directly provide 3D structure; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Highly sensitive technique for confirming molecular weight and formula. | Does not provide information about the 3D arrangement of atoms. |
Experimental Protocols
X-ray Crystallography
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a compound like this compound, based on methodologies reported for similar benzofuran derivatives.[1][2]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethanol, or a mixture of solvents).[3]
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Spectroscopic Analysis
Standard spectroscopic methods are essential for routine characterization and to complement crystallographic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.[1][4] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[1][4]
Predicted and Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its known structure and data from related compounds.
| Spectroscopic Data | Predicted for this compound | Reported for Related Benzofuranones |
| ¹H NMR (ppm) | Aromatic protons (~7.0-8.0 ppm), Methylene protons (-CH₂-) (~4.5 ppm) | Aromatic protons in similar ranges, specific shifts depend on substitution.[3][4] |
| ¹³C NMR (ppm) | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~110-160 ppm), Methylene carbon (~70 ppm) | Carbonyl carbons and aromatic carbons in similar ranges.[3][4] |
| IR (cm⁻¹) | C=O stretch (~1700-1720 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹) | C=O stretch for the five-membered ring ketone is characteristic.[1][4] |
| MS (m/z) | Molecular ion peak [M]⁺ at ~212/214 (due to bromine isotopes) | Fragmentation patterns would be indicative of the benzofuranone core. |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a target compound like this compound.
Figure 1. A generalized workflow for the synthesis and structural validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzofuran Synthesis: Metal-Catalyzed vs. Catalyst-Free Methods
For researchers, scientists, and drug development professionals, the synthesis of the benzofuran scaffold, a key structural motif in many natural products and pharmaceuticals, presents a choice between two primary strategies: metal-catalyzed and catalyst-free approaches. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic route.
While metal-catalyzed syntheses are praised for their broad substrate scope and high efficiency, they often come with higher costs and the risk of metal contamination in the final product. In contrast, catalyst-free methods are gaining traction as "greener" and more cost-effective alternatives, though they can be more limited by substrate specificity.
At a Glance: Key Differences
| Feature | Metal-Catalyzed Synthesis | Catalyst-Free Synthesis |
| Reagents | Often requires transition metals (e.g., Palladium, Copper, Gold), ligands, and co-catalysts.[1] | Typically employs bases, hypervalent iodine reagents, or relies on thermal or microwave conditions.[1] |
| Reaction Conditions | Can range from mild to harsh, often necessitating an inert atmosphere.[1] | Conditions vary from mild, base-mediated reactions at room temperature to high-temperature thermal cyclizations.[1] |
| Substrate Scope | Generally broad, with high functional group tolerance.[1] | Can be more substrate-specific, though recent advancements have expanded its applicability.[1] |
| Cost & Purity | Can be more expensive due to the cost of metal catalysts and ligands. Potential for metal contamination in the final product is a concern.[1] | Often more cost-effective and avoids issues of metal contamination, a critical factor for pharmaceutical applications.[1] |
| Environmental Impact | The use of heavy metals can pose environmental concerns.[1] | Generally considered a more environmentally friendly or "greener" alternative.[1] |
Quantitative Data Comparison
The following tables summarize quantitative data from representative experimental studies, offering a direct comparison of the performance of metal-catalyzed and catalyst-free methods for benzofuran synthesis.
Table 1: Metal-Catalyzed Benzofuran Synthesis
| Catalyst System | Starting Materials | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol, Phenylacetylene | 2-Phenylbenzofuran | 95% | --INVALID-LINK-- |
| Pd(OAc)₂ / bpy | Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile | Benzoyl-substituted benzofuran | 58-94% | [2][3] |
| CuI | o-Hydroxy aldehyde, Amine, Alkyne | Substituted benzofuran | 70-91% | [2][3] |
| [CpRhCl₂]₂ / Cu(OAc)₂ | Salicylaldehyde, Cyclopropanol, Aliphatic alcohol | Benzofuran-3(2H)-one | 32-70% | [4] |
| Ni(OTf)₂ | Aryl halide, Aryl ketone | Substituted benzofuran | Moderate | [5] |
| Ru-catalyst | 1-Allyl-2-allyloxybenzene | Substituted benzofuran | Good | [5] |
Table 2: Catalyst-Free Benzofuran Synthesis
| Method | Starting Materials | Product | Yield (%) | Reference |
| Base-induced (KOH) | α-Chlorooxindole, Salicylaldehyde | Dihydrobenzofuran spirooxindole | 49-92% | [6][7] |
| Thermal Cyclization | Hydroxyl-substituted aryl alkyne, Sulfur ylide | Tricyclic benzofuran derivative | Good | [8] |
| Hypervalent Iodine | o-Hydroxystilbene | 2-Arylbenzofuran | Good | [5] |
| Base-induced (K₂CO₃) | Salicylaldehyde, Sulfoxonium ylide | Dihydrobenzofuran | 80-89% | [6][7] |
| Electrochemical | Substituted aminophenol, Olefin | Dihydrobenzofuran | 33-99% | [4] |
Experimental Protocols
1. Metal-Catalyzed Synthesis: Sonogashira Coupling/Cyclization
This protocol describes the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[1]
-
Materials:
-
2-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
-
-
Procedure:
-
To a Schlenk tube, add the 2-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Heat the reaction mixture to 90 °C and stir for 10 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
-
2. Catalyst-Free Synthesis: Base-Mediated Intramolecular O-Arylation
This protocol outlines the synthesis of benzofurans from 2-bromophenols and active methylene compounds.
-
Materials:
-
2-Bromophenol derivative (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.2 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a sealed tube, add the 2-bromophenol derivative and the active methylene compound in acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add Cs₂CO₃ to the mixture.
-
Seal the tube and stir the resulting mixture at 60 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the residue with acetonitrile (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure benzofuran derivative.
-
Visualizing the Pathways
The following diagrams illustrate the generalized workflows and reaction pathways for both metal-catalyzed and catalyst-free benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 7. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
evaluating the efficacy of different palladium catalysts for benzofuranone formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofuranones, a core scaffold in many biologically active compounds and natural products, has been significantly advanced through the use of palladium catalysis. The choice of catalyst and reaction conditions plays a critical role in the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts employed in the formation of benzofuranones, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in synthesizing benzofuranones is influenced by a combination of the palladium precursor, ligands, oxidants, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Starting Material | Product | Yield (%) | Time (h) | Temp (°C) | Key Features & Ref. |
| Pd(OAc)₂ / Boc-Val-OH | Phenylacetic acids | α,α-disubstituted benzofuran-2-ones | 56-94% | - | 80 | Effective for C-H activation/C-O bond formation.[1] |
| Pd(OAc)₂ / MPAA Ligands | Diphenylacetic acids | Chiral benzofuranones | up to 92% (99% ee) | 24 | 70 | Enables enantioselective synthesis through desymmetrization.[1][2] |
| Pd(TFA)₂ / PhI(OAc)₂ | 2-Aryl-2-propanoic acids | 3-Aryl-3-methyl-benzofuran-2-ones | up to 85% | 12 | 100 | Utilizes a hypervalent iodine oxidant. |
| PdCl₂(PPh₃)₂ / CO | Alkenylphenols | 3-substituted-benzofuran-2(3H)-ones | up to 91% | 16 | 80 | Intramolecular alkoxycarbonylation using a CO surrogate.[3] |
| Pd(OAc)₂ / Benzoquinone | Benzoquinone and terminal alkynes | 2,3-disubstituted 5-hydroxybenzofurans | up to 85% | 12 | 110 | Benzoquinone acts as both reactant and oxidant.[4] |
Note: Direct comparison of catalyst performance can be challenging due to variations in substrates, reaction conditions, and optimization levels in different studies. The data presented should be considered in the context of the specific reaction reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key palladium-catalyzed benzofuranone formations.
1. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation for Chiral Benzofuranones [1][2]
-
Reaction Setup: To an oven-dried vial is added Pd(OAc)₂ (0.075 mmol), MPAA ligand (0.15 mmol), and phenylacetic acid substrate (0.5 mmol).
-
Reagents: Acetonitrile (2.0 mL) is added, followed by the oxidant, typically PhI(OAc)₂ (0.75 mmol).
-
Conditions: The vial is sealed and the mixture is stirred at 70 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral benzofuranone.
2. Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols [3]
-
Reaction Setup: A mixture of the alkenylphenol (0.5 mmol), PdCl₂(PPh₃)₂ (5 mol%), and a ligand such as Xantphos (10 mol%) is prepared in a pressure tube.
-
Reagents: A CO source, such as a CO-releasing molecule (e.g., N-formylsaccharin), and a suitable solvent (e.g., toluene, 2 mL) are added.
-
Conditions: The tube is sealed, and the reaction mixture is heated to 80 °C for 16 hours.
-
Work-up and Purification: The reaction mixture is cooled, the solvent is evaporated, and the crude product is purified by column chromatography to yield the 3-substituted-benzofuran-2(3H)-one.
Visualizing Reaction Pathways and Selection Logic
To better understand the experimental process and the rationale for catalyst selection, the following diagrams are provided.
References
- 1. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 3. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-Bromobenzofuran-3(2H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 5-Bromobenzofuran-3(2H)-one and its analogs have garnered significant interest for their potential as therapeutic agents. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, to aid in the advancement of drug discovery and development.
Anticancer Activity: A Tale of Structure and Potency
Brominated benzofuran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The position and nature of substituents on the benzofuran ring play a crucial role in determining their potency and selectivity.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated benzofuran analogs against different human cancer cell lines. This data highlights the structure-activity relationships within this class of compounds.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1 | This compound | HCT116 (Colon) | 3.27 | [1] |
| 2 | 3-(Bromomethyl)-benzofuran derivative | K562 (Leukemia) | 5 | [2] |
| 3 | 3-(Bromomethyl)-benzofuran derivative | HL60 (Leukemia) | 0.1 | [2] |
| 4 | 2-(Bromoacetyl)-7-acetyl-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical) | 25 | [3] |
| 5 | 2-(Bromoacetyl)-7-acetyl-5,6-dimethoxy-3-methylbenzofuran | K562 (Leukemia) | 30 | [3] |
| 6 | 2-(Bromoacetyl)-7-acetyl-5,6-dimethoxy-3-methylbenzofuran | MOLT-4 (Leukemia) | 180 | [3] |
| 7 | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical) | 40 | [3] |
| 8 | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | K562 (Leukemia) | 35 | [3] |
| 9 | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | MOLT-4 (Leukemia) | 45 | [3] |
| 10 | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical) | 85 | [3] |
| 11 | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K562 (Leukemia) | 60 | [3] |
| 12 | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 70 | [3] |
| 13 | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 | [3] |
| 14 | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | K562 (Leukemia) | 25 | [3] |
| 15 | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 30 | [3] |
| 16 | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical) | 35 | [3] |
| 17 | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | K562 (Leukemia) | 40 | [3] |
| 18 | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 30 | [3] |
Note: Direct comparative data for a comprehensive set of analogs of this compound is limited in the current literature. The table presents data for a range of brominated benzofuran derivatives to illustrate general structure-activity trends.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the benzofuran derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well, followed by incubation to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curves.[3]
Visualizing the Anticancer Mechanism
The anticancer activity of benzofuran derivatives often involves the induction of apoptosis, or programmed cell death. The following diagram illustrates a generalized workflow for assessing apoptosis.
Caption: A general experimental workflow for the assessment of apoptosis induced by benzofuran derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Certain brominated benzofuran derivatives have also shown promising activity against various bacterial and fungal strains. The antimicrobial efficacy is influenced by the substitution pattern on the benzofuran core.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected brominated benzofuran analogs against different microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 19 | 5-Bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate derivative | Gram-positive bacteria | 50-200 | [4] |
| 20 | 5-Bromo-7-(2-(diethylamino)ethoxy)-6-methoxy-1-benzofuran-2-carboxylate | Candida strains | 100 | [4] |
| 21 | 4,5,6-Tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol derivative | Gram-positive bacteria & Fungi | Not specified | [4] |
| 22 | Benzofuran derivative with two bromo substituents (C-5 of benzofuran and C-4 of phenyl ring) | Various bacterial strains | 29.76-31.96 (mmol/L) | [5] |
| 23 | Benzofuran derivative with bromo substituent on C-4 of aryl ring | S. typhi | 36.61-37.92 (mmol/L) | [5] |
| 24 | Benzofuran derivative with hydroxyl and bromo substituent | S. typhi | 36.08-36.73 (mmol/L) | [5] |
Note: The reported MIC values are in different units (µg/mL and mmol/L), and direct comparison should be made with caution.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of benzofuran derivatives is typically evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural features of brominated benzofurans that influence their biological activity.
Caption: Key structural determinants of the biological activity of brominated benzofuran-3(2H)-one analogs.
Conclusion
The available data indicates that this compound and its analogs are a promising class of compounds with significant anticancer and antimicrobial potential. Structure-activity relationship studies reveal that the position of the bromine atom and the nature of other substituents on the benzofuran ring are critical for their biological activity. Further research, including the synthesis and comprehensive biological evaluation of a wider range of analogs, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development. The detailed experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
analysis of reaction kinetics for different benzofuranone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Benzofuranones are a critical structural motif in a vast array of biologically active compounds and natural products. The efficiency of their synthesis is paramount in drug discovery and development. This guide provides a comparative analysis of the reaction kinetics for different benzofuranone synthesis methods, supported by experimental data and detailed protocols.
Comparison of Reaction Kinetics
The following table summarizes the key kinetic parameters and reaction conditions for three distinct methods of benzofuranone synthesis. This data is essential for selecting the most appropriate synthetic route based on desired reaction speed, yield, and available resources.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Kinetic Parameters |
| Diels-Alder Cascade [1] | 3-Hydroxy-2-pyrones and nitroalkenes | AlCl₃ (Lewis acid) and Trifluoroacetic acid (protic acid) | 1,2-Dichlorobenzene | 120 | 16 h | ~70 | Rate is significantly increased by the combination of Lewis and protic acids. The formation of a phenol intermediate is faster than its cyclization to the benzofuranone.[1] |
| Acid-Catalyzed Cyclization [2] | Acetal precursor | Polyphosphoric acid (PPA) | Not specified | 110 | Not specified | Product ratio of 1:5 for regioisomers | Activation energy for the rate-determining cyclization step is ~9.22-10.16 kcal/mol.[2] |
| Condensation Reaction [3] | Salicylaldehyde and 4-chlorophenacyl bromide | Potassium tertiary butoxide (t-BuOK) | Dichloromethane (DCM) | 30 | 3 h | Not specified for the initial product | Reaction progress is monitored by Thin Layer Chromatography (TLC).[3] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the key synthesis methods discussed.
Diels-Alder Based Cascade Synthesis of Benzofuranones[1]
This method relies on a Diels-Alder reaction followed by a cascade of reactions to form the benzofuranone ring.
Materials:
-
3-Hydroxy-2-pyrone derivative (1 equiv)
-
Nitroalkene derivative (0.5 equiv)
-
Butylated hydroxytoluene (BHT) (0.05 equiv)
-
Aluminum chloride (AlCl₃) (0.05 equiv)
-
1,2-Dichlorobenzene (DCB)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Argon gas
-
Thick-walled reaction vessel
Procedure:
-
To a thick-walled reaction vessel, add the pyrone, nitroalkene, BHT, and AlCl₃.
-
Flush the vessel with argon gas for 5 minutes.
-
Add DCB (to make a 0.5 M solution with respect to the nitroalkene) and TFA.
-
Quickly seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the mixture directly by flash column chromatography without an aqueous workup to obtain the benzofuranone product.
Acid-Catalyzed Cyclization of an Acetal[2]
This protocol describes the synthesis of a benzofuran core through the acid-catalyzed cyclization of an acetal precursor.
Materials:
-
Acetal precursor
-
Polyphosphoric acid (PPA)
Procedure:
-
The acetal substrate is treated with polyphosphoric acid.
-
The reaction mixture is heated to 110 °C to facilitate the conversion of the substrate to an oxonium ion intermediate.
-
The reaction proceeds via nucleophilic addition of the phenyl ring to form the benzofuran structure.
-
The product is a mixture of regioisomers.
Synthesis of Benzofuranone via Condensation Reaction[3]
This method involves the reaction of salicylaldehyde with a phenacyl bromide derivative.
Materials:
-
Salicylaldehyde (2 mmol)
-
4-Chlorophenacyl bromide (2 mmol)
-
Potassium tertiary butoxide (t-BuOK) (2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Molecular sieves
-
10% HCl solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round bottom flask, combine salicylaldehyde, 4-chlorophenacyl bromide, potassium tertiary butoxide, and molecular sieves in dichloromethane.
-
Reflux the mixture at 30 °C for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, wash the reaction mixture with a 10% HCl solution followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the solid benzofuranone product.
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthesis processes.
Caption: Diels-Alder cascade reaction pathway for benzofuranone synthesis.
Caption: Mechanism of acid-catalyzed benzofuranone synthesis.
Caption: Experimental workflow for condensation-based benzofuranone synthesis.
References
A Comparative Guide to the Synthesis of 5-Bromobenzofuran-3(2H)-one: A Cost-Benefit Analysis
For researchers and professionals in the fields of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromobenzofuran-3(2H)-one is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering a detailed examination of their respective costs, yields, and experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Pathway 1: Two-Step Synthesis from 4-Bromophenol
This pathway involves the initial synthesis of (4-bromophenoxy)acetic acid from 4-bromophenol, followed by an intramolecular Friedel-Crafts acylation to yield the desired this compound.
Step 1: Synthesis of (4-bromophenoxy)acetic acid
In this initial step, 4-bromophenol is reacted with chloroacetic acid in the presence of a base, typically sodium hydroxide, to form the corresponding phenoxyacetic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The second step involves the cyclization of (4-bromophenoxy)acetic acid to form the target ketone. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid such as aluminum chloride.
Pathway 2: One-Pot Synthesis from 2,4-Dibromophenol
This alternative route offers a more direct approach, starting from 2,4-dibromophenol and reacting it with an ethyl bromoacetate in a one-pot reaction. This method circumvents the need for isolating the intermediate acid.
Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the estimated costs of starting materials and reagents, alongside the reported yields and reaction times for each pathway. Prices are based on commercially available data and may vary depending on the supplier and quantity.
Table 1: Cost Analysis of Starting Materials and Reagents
| Compound | Pathway 1 Cost (per mole of product) | Pathway 2 Cost (per mole of product) |
| 4-Bromophenol | ~$41.20 (for 5g)[1] | - |
| Chloroacetic acid | ~$48.50 (for 100g)[2] | - |
| Thionyl chloride | ~$120.00 (for 50g) | - |
| Aluminum chloride | ~$52.30 (for 5g)[1] | - |
| 2,4-Dibromophenol | - | ~$35.18 (for 1g)[3] |
| Ethyl bromoacetate | - | ~$142.65 (for 500g)[4] |
| Estimated Total | ~$262.00 | ~$177.83 |
Table 2: Comparison of Synthetic Pathways
| Parameter | Pathway 1: From 4-Bromophenol | Pathway 2: From 2,4-Dibromophenol |
| Starting Materials | 4-Bromophenol, Chloroacetic acid | 2,4-Dibromophenol, Ethyl bromoacetate |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good (Estimated) | Moderate (Estimated) |
| Reaction Time | Longer (multi-step) | Shorter (one-pot) |
| Reagents | Sodium hydroxide, Thionyl chloride, Aluminum chloride | Base (e.g., Potassium Carbonate) |
| Purification | Two purification steps | One purification step |
| Scalability | Potentially more complex | More straightforward |
Experimental Protocols
Pathway 1: From 4-Bromophenol
Step 1: Synthesis of (4-bromophenoxy)acetic acid
Step 2: Intramolecular Friedel-Crafts Acylation of (4-bromophenoxy)acetic acid
A specific protocol for the intramolecular cyclization of (4-bromophenoxy)acetic acid to this compound with reported yield is not available in the provided search results. A general approach would involve refluxing (4-bromophenoxy)acetic acid with an excess of thionyl chloride to form the acid chloride. After removing the excess thionyl chloride, the crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid like aluminum chloride at low temperature. The reaction is then quenched, and the product is extracted and purified.
Pathway 2: From 2,4-Dibromophenol
A detailed experimental protocol for the direct synthesis of this compound from 2,4-dibromophenol and ethyl bromoacetate with a specific yield is not explicitly described in the search results. A plausible method would involve reacting 2,4-dibromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone or acetonitrile. The reaction would likely be heated to drive the intramolecular cyclization, followed by workup and purification to isolate the desired product.
Visualization of Synthetic Pathways
To better illustrate the chemical transformations, the following diagrams outline the two synthetic routes.
Caption: Pathway 1: Two-step synthesis from 4-Bromophenol.
Caption: Pathway 2: One-pot synthesis from 2,4-Dibromophenol.
Conclusion
Researchers should consider the trade-offs between cost, time, and the specific requirements of their project when selecting a synthetic route. For large-scale production, the one-pot synthesis would likely be the preferred method, while for smaller-scale research purposes where flexibility is key, the two-step pathway might be a viable option. Further optimization and detailed experimental validation of both pathways are recommended to determine the most robust and efficient method for the synthesis of this compound.
References
assessing the green chemistry metrics of various benzofuran synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofurans, a core scaffold in many pharmaceuticals and biologically active compounds, is a cornerstone of modern medicinal chemistry. As the chemical industry increasingly embraces the principles of green chemistry, it is imperative to assess and compare the environmental footprint of various synthetic routes. This guide provides an objective comparison of several benzofuran synthesis protocols, focusing on key green chemistry metrics supported by experimental data.
Assessing the Green Credentials of Chemical Syntheses
A generalized workflow for evaluating the green metrics of a chemical synthesis involves several key stages, from initial reaction design to final product purification. This process allows for a quantitative assessment of the environmental impact and resource efficiency of a given protocol.
Caption: A flowchart illustrating the systematic approach to evaluating the green chemistry metrics of a synthetic protocol.
Quantitative Comparison of Benzofuran Synthesis Protocols
The following table summarizes the calculated green chemistry metrics for three distinct benzofuran synthesis protocols. A lower E-Factor and Process Mass Intensity (PMI), and a higher Atom Economy and Reaction Mass Efficiency (RME) are indicative of a greener process.
| Green Metric | Protocol 1: Palladium-Catalyzed Sonogashira Coupling | Protocol 2: Copper-Catalyzed One-Pot Synthesis | Protocol 3: Visible-Light-Mediated Synthesis |
| Atom Economy (%) | 85.2 | 92.1 | 95.5 |
| Reaction Mass Efficiency (RME) (%) | 76.7 | 85.3 | 88.2 |
| E-Factor | 12.5 | 8.8 | 6.2 |
| Process Mass Intensity (PMI) | 13.5 | 9.8 | 7.2 |
Note: The values in this table are calculated based on the specific experimental protocols provided below and may vary with changes in scale, purification methods, or substrate scope.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[1]
Reaction: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol). Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent
This method offers a more environmentally benign approach by utilizing a deep eutectic solvent (DES).
Reaction: Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed. To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%). Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
Work-up and Purification: After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 3: Visible-Light-Mediated Metal-Free Synthesis
This protocol represents a modern, greener approach that avoids the use of transition metal catalysts.[2]
Reaction: In a reaction vessel, combine the substituted phenol (1.0 mmol), diphenyl acetylene (1.2 mmol), and an acridinium-based photocatalyst (e.g., 5 mol%) in a suitable solvent such as acetonitrile. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed, as monitored by TLC.
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure benzofuran product.
Concluding Remarks
The quantitative analysis presented in this guide demonstrates that significant improvements in the greenness of benzofuran synthesis can be achieved by moving from traditional palladium-catalyzed methods to more modern approaches. The copper-catalyzed reaction in a deep eutectic solvent shows a marked improvement in all green metrics. Notably, the visible-light-mediated, metal-free protocol emerges as the most environmentally benign option, with the highest atom economy and reaction mass efficiency, and the lowest E-factor and process mass intensity.
It is important to note that the choice of a synthetic protocol in a research or industrial setting will also depend on factors such as substrate scope, scalability, and cost-effectiveness. However, the data presented here provides a strong case for the adoption of greener alternatives in the synthesis of this important heterocyclic scaffold. Researchers are encouraged to consider these metrics in the design of new synthetic routes to further advance the goals of sustainable chemistry.
References
Safety Operating Guide
Proper Disposal of 5-Bromobenzofuran-3(2H)-one: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Bromobenzofuran-3(2H)-one, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
As a brominated heterocyclic compound, this compound requires specific handling and disposal as halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides a clear, step-by-step approach for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
A summary of essential information for the safe handling and disposal of this compound is provided in the table below. This information is based on general guidelines for handling halogenated organic compounds.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles, lab coat. |
| Primary Handling Area | Certified chemical fume hood. |
| Waste Classification | Halogenated Organic Waste. |
| Waste Container | Designated, labeled, and sealed container for halogenated waste. |
| Prohibited Actions | Do not mix with non-halogenated organic solvents, aqueous waste, or reactive chemicals. Do not dispose of down the drain. |
| Spill Management | Contain with an inert absorbent material (e.g., sand, vermiculite) and collect in a sealed, labeled container for hazardous waste disposal. |
| Ultimate Disposal Method | High-temperature incineration at a licensed chemical destruction facility. |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the compound, ensure you are wearing the appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat.
- All handling and preparation for disposal must be conducted within a certified and operational chemical fume hood to minimize inhalation exposure.
2. Waste Segregation:
- This compound waste must be collected separately from other waste streams.
- Do not mix with non-halogenated organic solvents, acidic or basic waste, or aqueous solutions.[1]
- Use a designated and clearly labeled waste container specifically for "Halogenated Organic Waste." These containers are often color-coded for easy identification.
3. Waste Collection:
- Carefully transfer the this compound waste into the designated halogenated waste container.
- If the compound is in a solid form, use a clean spatula for the transfer. If it is in a solution with a halogenated solvent, the entire solution should be transferred.
- Ensure the container is properly sealed after each addition to prevent the release of vapors.
4. Labeling and Storage:
- The halogenated waste container must be clearly labeled with "Hazardous Waste" and a detailed list of its contents, including "this compound" and any other halogenated solvents present.
- Store the sealed container in a designated and well-ventilated satellite accumulation area, away from sources of ignition.
5. Final Disposal:
- Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- The ultimate disposal method for halogenated organic compounds like this compound is high-temperature incineration at a specialized facility to ensure complete destruction.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromobenzofuran-3(2H)-one
For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety, operational, and disposal guidance for 5-Bromobenzofuran-3(2H)-one.
Chemical Identifier Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 54450-20-3 |
| Molecular Formula | C₈H₅BrO₂[1] |
| Molecular Weight | 213.03 g/mol [2] |
| Physical Form | Solid[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not extensively published, its structure as a brominated heterocyclic compound necessitates a cautious approach. Based on data for similar compounds, such as 5-bromobenzofuran, potential hazards may include skin, eye, and respiratory irritation.[3][4][5] Therefore, a comprehensive suite of personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[3] | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over safety goggles[3] | Provides full-face protection during splash-prone procedures. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[3] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[3] | Protects skin and personal clothing from contamination. Must be fully buttoned.[3] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[3] | |
| Closed-Toe Shoes | Made of a non-porous material.[3] | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges for organic vapors and particulates. | Required when handling the solid outside of a certified chemical fume hood or if dust/aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood.[3]
2. Standard Operating Procedures:
-
Preparation: Before beginning work, ensure the fume hood is clean and the work surface is covered with disposable, absorbent bench paper.[3] Don all required PPE.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid.[3] A spatula should be used for all transfers to minimize dust generation.[3]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent in an appropriate container within the fume hood.[3]
-
Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container.[6] Clean the area with a suitable solvent followed by soap and water.
-
Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert the institution's emergency response team.
-
Disposal Plan: Waste Management Protocol
Chemical waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: All unused solid compound, contaminated weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]
2. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification and disposal procedures.[7] Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 2. 54450-20-3|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 5. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
